molecular formula C7H9N B107608 Benzyl-alpha,alpha-D2-amine CAS No. 15185-02-1

Benzyl-alpha,alpha-D2-amine

Numéro de catalogue: B107608
Numéro CAS: 15185-02-1
Poids moléculaire: 109.17 g/mol
Clé InChI: WGQKYBSKWIADBV-NCYHJHSESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl-alpha,alpha-D2-amine is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 109.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl-alpha,alpha-D2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-alpha,alpha-D2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

dideuterio(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQKYBSKWIADBV-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Deuteration: A Technical Guide to Isotopic Labeling in Drug Discovery and Omics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the high-impact applications of deuterium (


H or D) in modern research. It moves beyond basic definitions to examine the causality of the Kinetic Isotope Effect (KIE) in drug design, the precision of metabolic labeling in proteomics (SILAC), and the structural resolution enhancements in NMR. Designed for researchers, this document provides actionable protocols and mechanistic insights grounded in thermodynamic principles.

The Mechanistic Basis: Zero-Point Energy and the Kinetic Isotope Effect

The utility of deuterium stems from its doubled mass relative to protium (


H), which fundamentally alters the vibrational frequency of chemical bonds without changing electronic valency.
The Primary Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond. This is governed by the Zero-Point Energy (ZPE) difference.[1][2]

  • Vibrational Frequency: The vibrational frequency (

    
    ) of a bond is inversely proportional to the square root of the reduced mass (
    
    
    
    ). Since D is heavier,
    
    
    .[1]
  • Ground State Stability: The C-D bond sits lower in the potential energy well.

  • Activation Energy (

    
    ):  To reach the transition state (assuming the transition state energy is similar for both), the C-D bond requires more energy input than the C-H bond.
    

This results in a Primary KIE (


), where the rate of C-D bond cleavage is significantly slower (typically 

at room temperature).
Visualization: The Energy Well Difference

The following diagram illustrates why C-D bonds are more stable, forming the basis for metabolic stability in deuterated drugs.

KIE_Energy_Diagram Y_Axis Potential Energy X_Axis Reaction Coordinate TS Transition State Product Product TS->Product Reactant_CH Reactant (C-H) Higher ZPE Reactant_CH->TS Lower Activation Energy Reactant_CD Reactant (C-D) Lower ZPE (More Stable) Reactant_CD->TS Higher Activation Energy

Figure 1: Potential energy diagram showing the lower Zero-Point Energy (ZPE) of the C-D bond compared to C-H, resulting in a higher activation energy for bond cleavage.[3]

Pharmaceutical Applications: The "Deuterium Switch"

In medicinal chemistry, "deuterium switching" involves replacing specific hydrogen atoms at metabolic "hotspots" with deuterium.[4] This slows down cytochrome P450 (CYP)-mediated metabolism, extending the drug's half-life (


) and reducing toxic metabolite formation.
Case Study: Deutetrabenazine (Austedo®)

Deutetrabenazine was the first deuterated drug approved by the FDA (2017) for chorea associated with Huntington’s disease.

  • Parent Drug: Tetrabenazine.[4][5]

  • Metabolic Flaw: Rapid CYP2D6-mediated O-demethylation of the methoxy groups leads to a short half-life and high peak concentrations (

    
    ), causing sedation and QTc prolongation.
    
  • The Solution: Deuterating the two methoxy groups (

    
    ) inhibits the rate-limiting step of O-dealkylation.
    
Comparative Data: Tetrabenazine vs. Deutetrabenazine[5][6][7]
ParameterTetrabenazine (Standard)Deutetrabenazine (Deuterated)Clinical Impact
Metabolic Route Rapid CYP2D6 O-demethylationAttenuated CYP2D6 metabolismSlower clearance
Active Metabolites

-HTBZ,

-HTBZ (Fluctuating)

-HTBZ,

-HTBZ (Stable)
Sustained therapeutic effect
Half-Life (

)
~4-8 hours~9-10 hours Reduced dosing frequency (BID vs TID)

High (Spikes)Lower Reduced side effects (sedation)
Total Exposure (AUC) Baseline~2-fold increase Improved bioavailability
Metabolic Shunting Diagram

Metabolic_Shunting cluster_CYP Liver Metabolism (CYP2D6) Drug Deutetrabenazine (Deuterated Methoxy Groups) CYP_Path CYP2D6 O-Dealkylation (Rate Limiting Step) Drug->CYP_Path Entry Metabolites Active Metabolites (alpha/beta-HTBZ) CYP_Path->Metabolites KIE slows this step (Primary Effect) Inactive Inactive Metabolites Metabolites->Inactive Subsequent Clearance Note Result: Prolonged exposure of Active Metabolites Metabolites->Note

Figure 2: The metabolic pathway of Deutetrabenazine. Deuteration at the methoxy positions creates a kinetic bottleneck at the CYP2D6 step, preserving active metabolite levels.

Quantitative Proteomics: SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics. It relies on metabolic incorporation rather than chemical tagging, minimizing error during sample processing.[6]

The SILAC Workflow
  • Adaptation: Cells are grown in "Light" (normal Arginine/Lysine) or "Heavy" (

    
    C/
    
    
    
    N-Arg,
    
    
    C/
    
    
    N-Lys) media.
  • Incorporation: Cells must undergo at least 5-6 doublings to achieve >97% incorporation of the heavy label.

  • Experiment: One population is treated (e.g., with a drug), the other is the control.

  • Mixing: Lysates are mixed 1:1 immediately after harvest. This is the key advantage—any pipetting errors downstream affect both samples equally.

SILAC Logic Diagram

SILAC_Workflow cluster_Light Condition A (Control) cluster_Heavy Condition B (Treated) Light_Media Light Media (Arg-0, Lys-0) Cells_L Cell Culture (5+ Doublings) Light_Media->Cells_L Mix MIX LYSATES (1:1) Cells_L->Mix Heavy_Media Heavy Media (Arg-10, Lys-8) Cells_H Cell Culture (5+ Doublings) Heavy_Media->Cells_H Cells_H->Mix Digest Trypsin Digestion Mix->Digest MS LC-MS/MS Analysis Digest->MS Quant Quantification (Heavy/Light Ratio) MS->Quant

Figure 3: The SILAC workflow. Early mixing of lysates eliminates technical variability in downstream processing (digestion, purification).[7]

Experimental Protocols

Protocol A: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Purpose: To study protein conformational dynamics and ligand binding sites.[8][9] Mechanism: Amide hydrogens on the protein backbone exchange with deuterium in the solvent (


).[8] Regions involved in H-bonding (alpha-helices) or buried in the core exchange slowly; exposed flexible loops exchange rapidly.

Step-by-Step Methodology:

  • Equilibration: Prepare protein stock in aqueous buffer (pH 7.0).

  • Labeling (The "On" Reaction):

    • Dilute protein 1:10 into deuterated buffer (

      
      , pD 7.0).
      
    • Incubate for varying time points (e.g., 10s, 1min, 10min, 1hr) to capture different exchange rates.

  • Quenching (The "Off" Reaction):

    • CRITICAL STEP: Mix the labeled solution 1:1 with Quench Buffer (pH 2.5, 0°C, often containing 4M Urea or Guanidine HCl).

    • Why? Acidic pH (2.5) achieves the minimum exchange rate for amide protons, "freezing" the deuterium state. Low temp slows back-exchange.

  • Digestion:

    • Pass sample over an immobilized Pepsin column (Pepsin is active at pH 2.5).

  • Separation & Detection:

    • Rapid gradient LC (at 0°C) coupled to high-resolution MS.

    • Analyze the mass shift (centroid mass) of peptides.

Protocol B: Internal Standard Spiking for PK Studies

Purpose: Absolute quantitation of drug concentration in plasma. Trustworthiness Check: The deuterated standard must co-elute with the analyte but be mass-resolved.

  • Synthesis: Synthesize a stable isotope analog of the drug (typically +3 to +6 Da heavier). Avoid labile positions (e.g., acidic protons) that might exchange back to H in solution.

  • Spiking: Add a fixed concentration of the deuterated standard to every plasma sample and calibration standard before extraction.

  • Extraction: Perform protein precipitation or Solid Phase Extraction (SPE).

    • Self-Validation: Since the standard is chemically identical, any loss during extraction is identical for both analyte and standard.

  • LC-MS/MS: Monitor MRM (Multiple Reaction Monitoring) transitions for both.

    • Calculate Ratio:

      
      .
      

References

  • Vertex Pharmaceuticals/FDA. (2017). Deutetrabenazine (Austedo) Prescribing Information.[10] FDA Access Data. Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Mann, M. (2006). Functional and quantitative proteomics using SILAC.[11][12] Nature Reviews Molecular Cell Biology. Link

  • Engen, J. R. (2009). Hydrogen exchange mass spectrometry: what is it and what can it tell us? Analytical Chemistry.[8][11][13][14][15] Link

  • Tung, B. K. (2010). The value of deuterium in drug discovery and development. Expert Opinion on Drug Discovery. Link

Sources

Benzyl-alpha,alpha-D2-amine CAS number 15185-02-1

Technical Guide: Benzyl- -d2-amine (CAS 15185-02-1)

Mechanistic Probes in Drug Metabolism and Kinetic Isotope Effects

Executive Summary

Benzyl-


Part 1: Chemical Identity & Physicochemical Properties

The substitution of hydrogen with deuterium increases the molecular weight by approximately 2.01 Da without significantly altering the steric environment or electronic properties (other than bond vibrational frequency).

PropertyDataNote
Chemical Name Benzyl-

-d2-amine
Also:

-Dideuteriobenzylamine
CAS Number 15185-02-1
Molecular Formula

Molecular Weight 109.17 g/mol Non-deuterated analog: 107.15 g/mol
Isotopic Purity Typically

98 atom % D
Critical for accurate KIE calculations
Appearance Colorless to pale yellow liquidHygroscopic; absorbs

from air
Boiling Point 184-185 °CSimilar to non-deuterated benzylamine
Solubility Water, Ethanol, DMSO, Chloroform

Part 2: The Deuterium Advantage (Mechanistic Theory)

The Primary Kinetic Isotope Effect (KIE)

The utility of Benzyl-

  • Theory: If the cleavage of the benzylic C-H bond is the rate-determining step (RDS) in an enzymatic reaction (e.g., MAO-mediated oxidation), substituting H for D will significantly decrease the reaction rate (

    
    ).
    
  • Interpretation:

    • 
      : Bond breaking is not  rate-limiting (e.g., product release or substrate binding is the bottleneck).
      
    • 
      : Bond breaking is  rate-limiting (Primary KIE). MAO-B oxidation of benzylamine typically yields a KIE of 6–14, confirming C-H cleavage as the RDS.[1]
      
Visualization: Kinetic Isotope Effect Mechanism

The following diagram illustrates the energetic difference in bond cleavage and the metabolic fate of the amine.

KIE_MechanismSubstrateBenzyl-alpha,alpha-d2-amine(Substrate)MAO_ComplexEnzyme-SubstrateComplex (MAO-B)Substrate->MAO_ComplexBindingTS_HTransition State(C-H Cleavage)Lower Activation EnergyMAO_Complex->TS_HFast (k_H)(Hypothetical Non-D)TS_DTransition State(C-D Cleavage)Higher Activation Energy(Rate Limiting)MAO_Complex->TS_DSlow (k_D)ImineImine Intermediate(Ph-CD=NH)TS_D->ImineOxidationAldehydeBenzaldehyde-d1(Metabolite)Imine->AldehydeHydrolysis

Caption: Comparative energy pathway showing the increased activation energy barrier for C-D bond cleavage (Primary KIE) during MAO-mediated oxidation.

Part 3: Synthetic Protocol (Expertise & Experience)

Objective: Synthesis of Benzyl-

Reagent of Choice:

Rationale:


Reagents
  • Benzonitrile (CAS 100-47-0)

  • Lithium Aluminum Deuteride (

    
    ) (98+ atom % D)
    
  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    )
    
  • Sodium Sulfate (

    
    )
    
  • Rochelle’s Salt (Potassium sodium tartrate) or 15% NaOH (for Fieser workup)

Step-by-Step Methodology
  • Setup (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel.

    • Flush with Argon or Nitrogen. Note:

      
       is pyrophoric; moisture exclusion is non-negotiable.
      
  • Reagent Preparation:

    • Suspend

      
       (1.2 equivalents) in anhydrous THF at 0°C.
      
    • Dissolve Benzonitrile (1.0 equivalent) in anhydrous THF.

  • Addition (Exotherm Control):

    • Add the Benzonitrile solution dropwise to the

      
       suspension.
      
    • Expert Insight: The reduction of nitriles is highly exothermic. Maintain temperature <10°C during addition to prevent side reactions (e.g., dimerization).

  • Reflux:

    • Once addition is complete, warm to room temperature, then reflux for 2–4 hours.

    • Monitor via TLC (disappearance of nitrile spot).

  • Quenching (Critical Step):

    • Cool to 0°C.[2]

    • Fieser Workup Method: For every

      
       grams of 
      
      
      used, add:
      • 
         mL Water (slowly!)
        
      • 
         mL 15% Aqueous NaOH
        
      • 
         mL Water
        
    • Why this matters: This specific ratio converts the aluminum salts into a granular, white precipitate that is easy to filter, rather than a gelatinous emulsion that traps the product.

  • Isolation:

    • Filter the granular salts through a celite pad. Wash the pad with THF.

    • Dry the filtrate over anhydrous

      
      .[2]
      
    • Concentrate under reduced pressure (careful: benzylamine is somewhat volatile; do not use high vacuum for extended periods).

Synthesis Workflow Diagram

Synthesis_WorkflowStartStart: Benzonitrile(Anhydrous THF)ReactionReaction: Reflux 3h(Nitrile -> Amine-Al Complex)Start->ReactionDropwise AddnReagentReagent: LiAlD4(Suspension, 0°C)Reagent->ReactionQuenchQuench: Fieser Method(H2O, 15% NaOH, H2O)Reaction->QuenchCool to 0°CWorkupWorkup: Filter Salts,Dry (Na2SO4), ConcentrateQuench->WorkupGranular ppt formedProductProduct: Benzyl-alpha,alpha-d2-amine(>98% D)Workup->Product

Caption: Optimized synthetic workflow utilizing Fieser quenching to maximize yield and purity.

Part 4: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the probe, the following analytical signatures must be verified.

Proton NMR ( H-NMR)

The absence of signals is as important as their presence.

  • Standard Benzylamine: Shows a singlet at

    
     3.8–3.9 ppm corresponding to the benzylic 
    
    
    protons.
  • Benzyl-

    
    -d2-amine:  This region (
    
    
    3.8 ppm) must be silent (no peak).
  • Aromatic Region: Multiplets at

    
     7.2–7.4 ppm (5H) remain unchanged.
    
  • Amine Protons: Broad singlet at

    
     1.5–2.0 ppm (
    
    
    , exchangeable with
    
    
    ).
Mass Spectrometry (MS)
  • Method: ESI+ or GC-MS.

  • Observation:

    • Parent Ion (

      
      ): Shift from 
      
      
      108 (non-deuterated) to
      
      
      110 .
    • If using GC-MS (EI), look for the molecular ion

      
       at 109 .
      
Calculation of Deuterium Incorporation

3

Part 5: Applications in Drug Development[3]

Monoamine Oxidase (MAO) Inhibition Studies

Benzyl-

  • Protocol: Incubate MAO-B with varying concentrations of benzylamine vs. benzyl-

    
    -d2-amine.
    
  • Measurement: Monitor the production of benzaldehyde (via UV absorbance at 250 nm) or hydrogen peroxide (Amplex Red assay).

  • Outcome: A significantly reduced

    
     for the deuterated analog confirms C-H bond cleavage is rate-limiting.
    
Metabolic Stability Assays

In early discovery, if a lead compound contains a benzylic amine moiety, it is often a "soft spot" for rapid clearance.

  • Experiment: Synthesize the deuterated analog of the drug lead.

  • Microsomal Stability: Compare

    
     of the proteo-drug vs. deutero-drug in liver microsomes.
    
  • Result: An increase in half-life suggests that deuteration can improve PK properties (Deuterium Switch), potentially leading to a patentable "bio-better."

References

  • Edmondson, D. E., et al. (2009).[3] "Structure and Mechanism of Monoamine Oxidase." Current Medicinal Chemistry. Link

  • MacMillar, S., Edmondson, D. E., & Matsson, O. (2011).[4] "Nitrogen Kinetic Isotope Effects for the Monoamine Oxidase B-Catalyzed Oxidation of Benzylamine and

    
    -d2-Benzylamine." Journal of the American Chemical Society.[4] Link
    
  • Wiberg, K. B. (1955). "The Deuterium Isotope Effect." Chemical Reviews. Link

  • Sigma-Aldrich.

    
    -d2."[5] Merck KGaA. Link
    
  • Shao, L., et al. (2010). "Derivatives of Benzylamine as Quasisubstrates for Monoamine Oxidase A." Journal of Medicinal Chemistry. Link

The Deuterium Kinetic Isotope Effect: A Senior Application Scientist's Guide to its Role in Modern Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Isotope—A Paradigm Shift in Pharmacokinetics

For decades, the field of drug metabolism has been a complex dance of absorption, distribution, metabolism, and excretion (ADME). We, as scientists, have sought to choreograph this dance to maximize therapeutic efficacy while minimizing off-target effects. The introduction of deuterium into drug molecules is not merely a niche technique but a fundamental shift in how we can control and understand this intricate process. It represents a move from passive observation to active manipulation of metabolic pathways. This guide is crafted from the perspective of a seasoned application scientist, blending foundational theory with the practical, field-proven insights necessary for today's drug development professionals. We will not just list protocols; we will delve into the causality behind our experimental choices, ensuring that every step is part of a self-validating system of inquiry.

The Core Principle: Understanding the Deuterium Kinetic Isotope Effect (KIE)

At the heart of this methodology is the Deuterium Kinetic Isotope Effect (KIE), a phenomenon that arises from the fundamental physical differences between hydrogen (¹H) and its heavier, stable isotope, deuterium (²H). Deuterium possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to hydrogen.[1] This seemingly subtle change has profound implications for the strength of chemical bonds.

A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than an equivalent C-H bond.[2][3] In the context of drug metabolism, many Phase I reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-determining step in processes like hydroxylation and N/O-dealkylation.[4][5][6]

If a C-H bond at a site of metabolic activity is replaced with a C-D bond, and the cleavage of this bond is a rate-limiting step of the metabolic reaction, the reaction will proceed more slowly.[4][5] This slowing of the reaction rate is the KIE, and it provides a powerful tool to modulate a drug's pharmacokinetic profile.[1][6] The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) can range from 1 (no effect) to over 10, depending on the specific reaction and the degree to which C-H bond cleavage is rate-limiting.[2]

Strategic Application in Drug Development: From "Switch" to "De Novo"

The application of the KIE in drug development has evolved from modifying existing drugs to designing novel chemical entities with deuteration in mind from the outset.

The "Deuterium Switch": Enhancing Proven Therapeutics

The "deuterium switch" is a strategy where hydrogen atoms are selectively replaced with deuterium on an already approved drug to improve its ADME properties.[7] This approach is attractive because it builds upon a known pharmacological and toxicological profile, potentially reducing development risk and timelines.[7] A prime example is Deutetrabenazine (Austedo®) , the first deuterated drug to receive FDA approval.[3][7][8] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[3]

Tetrabenazine is rapidly metabolized at its two methoxy groups, leading to a short half-life and significant fluctuations in plasma concentrations, which can contribute to adverse neuropsychiatric effects.[7] By replacing the hydrogen atoms on these methoxy groups with deuterium (trideuteromethoxy groups), the rate of O-demethylation by CYP2D6 is significantly reduced.[7] This results in a longer half-life of the active metabolites, smoother plasma concentration profiles, and a more favorable tolerability profile, allowing for less frequent dosing.[7]

"De Novo" Design: Engineering Selectivity and Novelty

A more recent and sophisticated approach is the de novo design of deuterated drugs. Here, deuterium is incorporated during the initial stages of drug discovery to address specific medicinal chemistry challenges that might otherwise render a promising molecule unviable.[2][7] This strategy was validated with the FDA approval of Deucravacitinib (Sotyktu®) , a novel, allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of psoriasis.[2][8]

In the case of deucravacitinib, deuteration was not primarily used to extend half-life but to block the formation of a specific, non-selective metabolite.[2] This strategic placement of deuterium preserved the exquisite selectivity of the parent compound for TYK2 over other Janus kinase (JAK) family members, thereby avoiding the off-target effects associated with broader JAK inhibition.[2]

The Preclinical Evaluation Workflow: A Step-by-Step Guide

Evaluating the potential of a deuterated compound requires a systematic and rigorous preclinical workflow. The goal is to build a comprehensive data package that clearly demonstrates the therapeutic advantage conferred by deuteration.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Pre-IND Activities Metabolic_Hotspot Metabolic Hotspot ID (Literature, In Silico, In Vitro) Synthesis Synthesis of Deuterated & Non-Deuterated Analogs Metabolic_Hotspot->Synthesis Purity Purity & Isotopic Enrichment (NMR, LC-MS) Synthesis->Purity Microsomal_Stability In Vitro Metabolic Stability (Liver Microsomes) Purity->Microsomal_Stability KIE_Assessment Calculate KIE (t½ deuterated / t½ protiated) Microsomal_Stability->KIE_Assessment Go_NoGo_1 Go/No-Go Decision 1: Significant KIE? KIE_Assessment->Go_NoGo_1 Go_NoGo_1->Metabolic_Hotspot No/Redesign Animal_Model Animal Model Selection (e.g., Rat, Dog) Go_NoGo_1->Animal_Model Yes PK_Study Comparative PK Study (Oral/IV Dosing) Animal_Model->PK_Study Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) PK_Study->Bioanalysis PK_Parameters Calculate PK Parameters (AUC, Cmax, t½, CL) Bioanalysis->PK_Parameters Go_NoGo_2 Go/No-Go Decision 2: Improved PK Profile? PK_Parameters->Go_NoGo_2 Go_NoGo_2->Metabolic_Hotspot No/Redesign Tox_Studies Bridging Toxicology Studies Go_NoGo_2->Tox_Studies Yes Regulatory Regulatory Strategy (e.g., 505(b)(2) Pathway) Tox_Studies->Regulatory IND IND Submission Regulatory->IND

Sources

An In-depth Technical Guide to the Physical Properties of Benzyl-alpha,alpha-D2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopic Labeling in Benzylamine

Benzyl-alpha,alpha-D2-amine, a deuterated isotopologue of benzylamine, is a crucial tool for researchers in medicinal chemistry, pharmacology, and drug metabolism studies. The substitution of the two benzylic protons with deuterium atoms provides a subtle yet powerful modification that allows for the elucidation of reaction mechanisms, the study of kinetic isotope effects, and the alteration of metabolic pathways. Understanding the fundamental physical properties of this compound is paramount for its effective use in these applications, ensuring accurate dosing, predictable behavior in various solvent systems, and correct interpretation of analytical data.

Core Physical Properties

The introduction of deuterium at the benzylic position is expected to have a minor, yet measurable, impact on the bulk physical properties of benzylamine due to the small increase in molecular weight and subtle changes in intermolecular forces.[1][2][3][4][5] The following table summarizes the key physical properties, with values for non-deuterated benzylamine provided as a close approximation.

Physical PropertyValue (for Benzylamine)Expected Effect of Deuteration
Molecular Formula C₇H₇D₂N-
Molecular Weight 109.17 g/mol Increased from 107.15 g/mol
Appearance Clear, colorless to slightly yellow liquidNo significant change expected
Boiling Point 184-185 °CA slight increase is anticipated
Melting Point 10 °CA slight change is possible
Density ~0.981 g/mL at 25 °CA slight increase is expected
Refractive Index (n²⁰/D) ~1.543A slight increase is possible

Experimental Determination of Physical Properties

Accurate characterization of a research compound is the bedrock of reproducible science. The following sections detail robust protocols for determining the key physical properties of liquid amines like Benzyl-alpha,alpha-D2-amine.

Boiling Point Determination

The boiling point is a fundamental physical constant that is indicative of a substance's volatility and purity. For small-scale research applications, the micro-boiling point method is a practical and efficient technique.

  • Sample Preparation: A small amount of Benzyl-alpha,alpha-D2-amine (a few microliters) is introduced into a capillary tube.

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or a melting point apparatus with a boiling point function).

  • Heating: The heating bath is gradually heated.

  • Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

  • Rationale: This method is advantageous for precious or limited-quantity samples. The principle relies on the vapor pressure of the liquid equaling the atmospheric pressure at its boiling point.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement setup_desc 1. Sample in Capillary Tube 2. Attach to Thermometer 3. Place in Heating Bath heat Gradual Heating setup_desc->heat Begin Experiment observe Observe Continuous Bubbling heat->observe record Record Temperature observe->record DensityMeasurement start Start calibrate Calibrate with Air and Water start->calibrate inject Inject Sample into U-tube calibrate->inject equilibrate Thermal Equilibration inject->equilibrate measure Measure Oscillation Frequency equilibrate->measure calculate Calculate Density measure->calculate end End calculate->end

Caption: Protocol for Vibrational Density Measurement.

Refractive Index Measurement

The refractive index is a characteristic property of a substance and is a sensitive indicator of its purity. The Abbe refractometer is a standard instrument for this measurement. [6][7][8][9][10]

  • Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water. [9]2. Sample Application: A few drops of Benzyl-alpha,alpha-D2-amine are placed on the surface of the measuring prism.

  • Prism Closure: The illuminating prism is closed and locked.

  • Measurement: While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

  • Rationale: The Abbe refractometer operates on the principle of measuring the critical angle of total internal reflection of light as it passes from the prism of a high refractive index to the sample of a lower refractive index. [9]

RefractiveIndex cluster_prep Preparation cluster_measure Measurement calibrate Calibrate Instrument apply_sample Apply Sample to Prism calibrate->apply_sample adjust Adjust for Sharp Boundary apply_sample->adjust read Read Refractive Index adjust->read

Caption: Workflow for Refractive Index Measurement.

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule, confirming its structure and isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. For Benzyl-alpha,alpha-D2-amine, the most significant feature will be the absence of the benzylic proton signal.

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

  • Amine Protons (-NH₂): A broad singlet that can vary in chemical shift depending on the solvent and concentration. This peak will disappear upon shaking the sample with D₂O.

  • Benzylic Protons (-CD₂-): The signal for the benzylic protons, typically found around δ 3.8 ppm in benzylamine, will be absent in the ¹H NMR spectrum of the deuterated compound.

  • Sample Preparation: Dissolve a small amount of Benzyl-alpha,alpha-D2-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The deuteration at the benzylic position will introduce a characteristic C-D stretching vibration.

  • N-H Stretching: Two bands in the region of 3300-3400 cm⁻¹ characteristic of a primary amine. [11]* C-H Aromatic Stretching: Bands above 3000 cm⁻¹.

  • C-D Stretching: The C-D stretching vibrations are expected to appear at a lower frequency than the corresponding C-H stretches, typically in the range of 2100-2250 cm⁻¹. This is a key diagnostic peak for confirming deuteration.

  • N-H Bending: A band around 1600 cm⁻¹.

  • C-N Stretching: A band in the region of 1020-1250 cm⁻¹.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. [12][13]2. Sample Application: Place a drop of Benzyl-alpha,alpha-D2-amine directly onto the ATR crystal. [12][13]3. Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Benzyl-alpha,alpha-D2-amine, the molecular ion peak will be shifted by +2 m/z units compared to benzylamine.

  • Molecular Ion (M⁺): A peak at m/z = 109, corresponding to the molecular weight of the deuterated compound. The molecular ion for non-deuterated benzylamine appears at m/z = 107. [14][15]* Fragmentation: The fragmentation pattern will be similar to that of benzylamine, with the major fragments also showing a +2 m/z shift if they retain the deuterated benzylic carbon.

  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of Benzyl-alpha,alpha-D2-amine and detailed methodologies for their experimental determination. While specific experimental data for the deuterated compound are sparse in the literature, the well-established properties of benzylamine, coupled with a theoretical understanding of isotopic effects, provide a robust framework for its characterization. The protocols outlined herein are designed to be both scientifically rigorous and practically applicable, enabling researchers to confidently utilize this valuable isotopically labeled compound in their studies.

References

Sources

Methodological & Application

Protocol for reductive deuteration of oximes to amines

Application Note: Protocol for Reductive Deuteration of Oximes to -Deuterated Amines

Executive Summary & Scientific Rationale

The incorporation of deuterium into pharmaceutical candidates is a pivotal strategy in modern drug development.[1] The "Deuterium Switch" exploits the Kinetic Isotope Effect (KIE), where the stronger C-D bond (compared to C-H) resists metabolic cleavage by Cytochrome P450 enzymes.

Primary amines are ubiquitous pharmacophores but are metabolically vulnerable at the




This guide details three distinct protocols for this transformation, selected based on chemoselectivity , isotopic purity , and operational safety .

Mechanism of Action

The transformation proceeds via two distinct mechanistic phases:

  • C=N Reduction: Hydride (or deuteride) attack on the imine carbon.

  • N-O Cleavage: Reductive hydrogenolysis of the N-O bond to yield the primary amine.

Note on Isotopic Exchange: This protocol focuses on Carbon-Deuteration (C-D) . While Nitrogen-Deuteration (N-D) occurs during reaction, N-D bonds are labile and will rapidly exchange with solvent protons (


Strategic Selection Guide

Choose the protocol that fits your substrate's stability and your available equipment.

DecisionTreeStartStart: Oxime SubstrateSensContains Reducible Groups?(Esters, Amides, Nitriles)Start->SensLADProtocol A: LiAlD4 (LAD)(High Yield, Non-Selective)Sens->LADNo (Robust Substrate)GasGas Hydrogenation Available?Sens->GasYes (Sensitive)NiProtocol B: NaBD4 / NiCl2(Chemoselective, Mild)Gas->NiNo (Standard Labware)PdProtocol C: Pd/C + D2(Cleanest Profile)Gas->PdYes

Figure 1: Decision matrix for selecting the optimal reductive deuteration method.

Protocol A: High-Fidelity Reduction via Lithium Aluminum Deuteride (LAD)

Best For: Unhindered substrates lacking other reducible functional groups. Mechanism: Nucleophilic attack of

Reagents & Stoichiometry
ReagentEquiv.Role
Oxime Substrate 1.0Precursor

(98 atom % D)
3.0 - 4.0Deuteride Source
THF (Anhydrous) Solvent0.1 M Concentration
Rochelle's Salt (Sat. Aq.) N/AQuenching Agent
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and N2 inlet.

  • Solubilization: Charge the RBF with

    
     (powder) under nitrogen. Add anhydrous THF via syringe. Cool to 0°C.
    
    • Expert Insight:

      
       is often supplied in pellets. Crush rapidly in a mortar under inert atmosphere if possible, or allow longer dissolution times.
      
  • Addition: Dissolve the oxime in minimal THF. Add dropwise to the

    
     suspension at 0°C.
    
    • Observation: Gas evolution (

      
      ) will occur.[2][3] Control the rate to prevent boil-over.
      
  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–12 hours. Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of oxime. Note that the intermediate hydroxylamine may smear on TLC.

  • Fieser Quench (Critical): Cool to 0°C. Carefully add (per gram of LAD):

    • 1 mL

      
       (or 
      
      
      if N-D retention is attempted, though futile)
    • 1 mL 15% NaOH

    • 3 mL

      
      
      
  • Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad. Dry filtrate over

    
     and concentrate.
    

Protocol B: The "Magic Mix" – Sodium Borodeuteride / Nickel Chloride

Best For: Chemoselective reduction in the presence of esters/amides; avoiding high-pressure gas. Mechanism: In situ generation of Nickel Boride (

Reagents & Stoichiometry
ReagentEquiv.Role
Oxime Substrate 1.0Precursor

5.0 - 7.0Deuteride Source

(Anhydrous)
1.0 - 2.0Catalyst Precursor
MeOD (Methanol-d4) SolventCRITICAL
Critical Technical Note: The "Proton Leak"

Standard protocols use

Do NOT use these for deuteration.

  • Requirement: You must use Anhydrous

    
      (or dry the hydrate in an oven >200°C) and MeOD .
    
Step-by-Step Methodology
  • Setup: Dry RBF with magnetic stir bar. Nitrogen atmosphere.

  • Solution A: Dissolve Oxime and anhydrous

    
     in MeOD. Solution will be green/yellow. Cool to -30°C (dry ice/acetone bath).
    
    • Why -30°C? The reaction is vigorously exothermic. Low temp prevents runaway and improves selectivity.

  • Addition: Add

    
     solid in small portions over 30 minutes.
    
    • Observation: The solution will turn black immediately (formation of colloidal Nickel Boride) with vigorous gas evolution.

  • Reaction: Allow to warm to room temperature naturally. Stir for 2–6 hours.

  • Quench: Add Acetone (1 mL) to quench excess borodeuteride.

  • Workup: Filter the black suspension through Celite. (Caution: Nickel boride can be pyrophoric when dry; keep the Celite pad wet). Dilute filtrate with water, extract with DCM or EtOAc.

Protocol C: Catalytic Transfer Deuteration (Pd/C)

Best For: Cleanest impurity profile; industrial scalability.

Reagents
  • Catalyst: 10% Pd/C (0.1 equiv by weight).

  • Deuterium Source: Deuterium Gas (

    
     balloon) OR Ammonium Formate-d5.
    
  • Solvent: MeOD or EtOD.

Methodology
  • Suspend Pd/C in MeOD under

    
    .
    
  • Add Oxime.

  • Option A (Gas): Purge with

    
     balloon 
    
    
    3. Stir vigorously for 16h.
  • Option B (Transfer): Add Ammonium Formate-d5 (5 equiv). Reflux for 2h.

  • Filtration: Filter through Celite. Concentrate.

Quality Control & Validation

You must validate the Deuterium Incorporation Ratio (D%) .

Analytical Workflow

QCSampleIsolated AmineHNMR1H NMR (CDCl3)Sample->HNMRCheck alpha-protonMSHR-MS (ESI+)Sample->MSCheck M+1/M+2CNMR13C NMRSample->CNMRCheck C-D CouplingResult1Calculate %D Incorporation(Integration vs Internal Std)HNMR->Result1Target: Signal Disappearance

Figure 2: Analytical workflow for validating isotopic purity.

Interpretation Guide
  • 
     NMR:  Look for the disappearance  of the signal corresponding to the 
    
    
    -proton (usually
    
    
    2.5 – 4.0 ppm).
    • Calculation: Integrate the residual peak against a stable internal proton (e.g., aromatic ring). If the integral is 0.05 (relative to 1H), you have 95% D incorporation.

  • MS: Compare the parent ion (

    
    ) of the starting material vs. product.
    
    • 
       NMR:  The 
      
      
      -carbon will appear as a quintet (spin-spin coupling with two D nuclei,
      
      
      ) and will be slightly upfield shifted due to the isotope effect.

    References

    • LAD Reduction Mechanism: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

    • Nickel Boride (Magic Mix)
    • Catalytic Transfer Deuteration: Abiraj, K., & Gowda, D. C. "Magnesium/Hydrazinium Monoformate: A Mild and Efficient System for the Reduction of Oximes to Amines." J. Chem. Res., 2003 .

    • General Deuteration Strategies: Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. "The Renaissance of H/D Exchange." Angew. Chem. Int. Ed., 2007 , 46, 7744.

    The Dual Utility of Benzyl-α,α-D2-amine in Quantitative Mass Spectrometry: Advanced Protocols for Researchers

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This technical guide provides an in-depth exploration of the applications of Benzyl-α,α-D2-amine in modern mass spectrometry. This deuterated analogue of benzylamine serves a dual purpose: as a highly effective internal standard for the precise quantification of benzylamine and related primary amines, and as a stable-isotope labeling reagent for derivatization, enhancing the analytical performance of target molecules. We present detailed, field-proven protocols for researchers, scientists, and drug development professionals, focusing on the quantification of biogenic amines in complex matrices and the derivatization of small molecule therapeutics. The methodologies outlined herein are designed to be self-validating, ensuring scientific integrity and robust, reproducible results.

    Introduction: The Imperative for Precision in Quantitative Analysis

    In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, mass spectrometry (MS) is unparalleled in its sensitivity and specificity.[1] However, the accuracy of MS-based quantification is often challenged by experimental variables such as matrix effects, ionization suppression, and sample processing losses. The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analogue of the analyte, has become the gold standard for mitigating these issues.[2][3] Benzyl-α,α-D2-amine, with its two deuterium atoms at the alpha position, is an exemplary SIL-IS. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, benzylamine, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2][3] This proportional behavior allows for reliable correction of analytical variability, leading to highly accurate and precise quantification.

    Beyond its role as an internal standard, the primary amine functionality of Benzyl-α,α-D2-amine allows it to be used as a derivatizing agent. Derivatization is a chemical modification technique employed to improve the analytical characteristics of a compound, such as enhancing its chromatographic retention, improving its ionization efficiency, and directing its fragmentation in the mass spectrometer. When Benzyl-α,α-D2-amine is used for derivatization, it introduces a deuterium label into the target analyte, enabling stable isotope dilution analysis even for compounds that do not have a readily available deuterated analogue.

    This guide will detail two primary applications of Benzyl-α,α-D2-amine in mass spectrometry, complete with step-by-step protocols and the scientific rationale behind the experimental choices.

    Part 1: Benzyl-α,α-D2-amine as an Internal Standard for the Quantification of Benzylamine

    Benzylamine is a biogenic amine found in various food products and biological systems. Its accurate quantification is crucial for food quality control and in certain toxicological and metabolic studies. The following protocol details a robust LC-MS/MS method for the quantification of benzylamine in a food matrix, using Benzyl-α,α-D2-amine as the internal standard.

    Principle of Isotope Dilution Mass Spectrometry (IDMS)

    The core of this application lies in the principle of IDMS. A known amount of Benzyl-α,α-D2-amine (the internal standard) is added to the sample at the earliest stage of preparation. The mass spectrometer distinguishes between the native benzylamine and the deuterated standard based on their mass-to-charge (m/z) ratio. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out variations in sample preparation and instrument response.

    Experimental Workflow: Quantification of Benzylamine

    workflow1 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Food Sample Homogenate Spike Spike with Benzyl-α,α-D2-amine Sample->Spike Add known amount of IS Extract Liquid-Liquid Extraction Spike->Extract Isolate analytes Evap Evaporation & Reconstitution Extract->Evap Concentrate sample LC Chromatographic Separation Evap->LC Inject into LC system MS Mass Spectrometric Detection (MRM) LC->MS Separate and detect Quant Quantification using Analyte/IS Ratio MS->Quant Calculate concentration

    Caption: Workflow for Benzylamine Quantification.

    Detailed Protocol: Quantification of Benzylamine in a Food Matrix

    1. Materials and Reagents

    • Benzylamine hydrochloride (analytical standard)

    • Benzyl-α,α-D2-amine (≥98% isotopic purity)[4][5][6]

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • Ethyl acetate

    • Sodium carbonate

    • Deionized water

    2. Standard Solution Preparation

    • Benzylamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of benzylamine hydrochloride in 10 mL of methanol.

    • Benzyl-α,α-D2-amine (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Benzyl-α,α-D2-amine in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the benzylamine stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Internal Standard Working Solution (100 ng/mL): Dilute the Benzyl-α,α-D2-amine stock solution with methanol:water (1:1, v/v).

    3. Sample Preparation

    • Homogenization: Homogenize 5 g of the food sample with 10 mL of deionized water.

    • Spiking: To a 1 mL aliquot of the homogenate, add 50 µL of the 100 ng/mL internal standard working solution.

    • Basification: Add 200 µL of 1 M sodium carbonate solution to adjust the pH to >10. This ensures benzylamine is in its free base form for efficient extraction.

    • Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Collection: Carefully transfer the upper organic layer to a clean tube.

    • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

    4. LC-MS/MS Parameters

    ParameterCondition
    LC System Agilent 1290 Infinity II LC or equivalent
    Column Waters Acquity UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent
    Mobile Phase A Water with 10 mM ammonium formate and 0.1% formic acid
    Mobile Phase B Acetonitrile with 0.1% formic acid
    Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
    Flow Rate 0.4 mL/min
    Column Temperature 40°C
    Injection Volume 5 µL
    MS System Agilent 6470A Triple Quadrupole LC/MS or equivalent
    Ionization Mode Electrospray Ionization (ESI), Positive
    Gas Temperature 325°C
    Gas Flow 10 L/min
    Nebulizer 45 psi
    Capillary Voltage 3500 V

    5. Multiple Reaction Monitoring (MRM) Transitions

    The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay.[7] Based on the known fragmentation of benzylamine, the following transitions are proposed.[8][9][10][11]

    CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
    Benzylamine 108.191.115Loss of ammonia (NH₃) from the protonated molecule [M+H]⁺
    108.177.125Further fragmentation of the benzyl cation to the phenyl cation
    Benzyl-α,α-D2-amine 110.193.115Loss of ammonia (NH₃) from the deuterated protonated molecule [M+H]⁺
    110.179.125Further fragmentation of the deuterated benzyl cation

    Note: Collision energies should be optimized for the specific instrument used.[3][12][13][14]

    6. Method Validation

    The analytical method should be validated according to established guidelines to ensure its reliability.[15][16][17][18] Key validation parameters include:

    • Linearity: Assess the linear relationship between the analyte concentration and the instrument response over the desired concentration range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

    • Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte.[5]

    • Recovery: Determine the efficiency of the extraction procedure.

    • Stability: Assess the stability of the analyte in the matrix under different storage conditions.

    Part 2: Benzyl-α,α-D2-amine as a Derivatizing Agent for Primary Amines

    For analytes that are highly polar, exhibit poor chromatographic retention, or have low ionization efficiency, derivatization can significantly improve their analytical performance. Benzylamine can be used to derivatize various functional groups.[19][20] By using Benzyl-α,α-D2-amine, a known number of deuterium atoms are introduced into the analyte, allowing for the creation of an in-situ heavy-labeled version for relative quantification or for use in stable isotope dilution assays if a corresponding non-deuterated derivatizing agent is used in parallel.

    This protocol describes a general procedure for the derivatization of a primary amine-containing drug molecule with Benzyl-α,α-D2-amine.

    Experimental Workflow: Derivatization of a Primary Amine

    workflow2 cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Analyte Solution Deriv Add Benzyl-α,α-D2-amine & Coupling Agent Sample->Deriv Initiate derivatization React Incubate to form Derivative Deriv->React Promote reaction Quench Quench Reaction React->Quench Stop reaction LC Chromatographic Separation Quench->LC Inject into LC system MS Mass Spectrometric Detection (MRM) LC->MS Separate and detect Confirm Confirm Derivative Formation MS->Confirm Verify labeled analyte

    Caption: Workflow for Derivatization.

    Detailed Protocol: Derivatization of a Primary Amine-Containing Drug

    1. Materials and Reagents

    • Primary amine-containing drug (analyte)

    • Benzyl-α,α-D2-amine

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

    • Dimethylformamide (DMF, anhydrous)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    2. Derivatization Procedure

    • Analyte Preparation: Dissolve the primary amine-containing drug in anhydrous DMF to a concentration of 1 mg/mL.

    • Reagent Preparation: In a separate vial, dissolve Benzyl-α,α-D2-amine (1.2 equivalents) and DCC (1.5 equivalents) in anhydrous DMF.

    • Reaction: Add the reagent solution to the analyte solution. The reaction can be gently heated (e.g., 60°C) for 1-2 hours to promote the formation of the amide bond. The progress of the reaction can be monitored by LC-MS.

    • Quenching: After the reaction is complete, quench any remaining coupling agent by adding a small amount of water.

    • Sample Cleanup (if necessary): Depending on the complexity of the reaction mixture, a solid-phase extraction (SPE) step may be necessary to remove excess reagents and byproducts.

    • Dilution: Dilute the final reaction mixture with the initial mobile phase for LC-MS/MS analysis.

    3. LC-MS/MS Analysis

    The LC-MS/MS conditions will need to be optimized for the specific derivatized analyte. The increased hydrophobicity of the benzyl-derivatized analyte will likely lead to better retention on a reversed-phase column. The MRM transitions will be specific to the derivatized product. The precursor ion will be the [M+H]⁺ of the derivatized analyte, and the product ions will be characteristic fragments. A common fragmentation pathway for such derivatives is the cleavage of the newly formed amide bond or fragmentation of the benzyl group.

    Conclusion and Future Perspectives

    Benzyl-α,α-D2-amine is a versatile and powerful tool in the field of quantitative mass spectrometry. Its application as a deuterated internal standard ensures the accuracy and precision of analytical methods for benzylamine and related compounds. Furthermore, its use as a derivatizing agent opens up possibilities for the sensitive analysis of a wide range of primary amine-containing molecules. The protocols detailed in this guide provide a solid foundation for researchers to implement these advanced analytical strategies in their own laboratories. As the demand for highly accurate and sensitive quantitative methods continues to grow, the dual utility of reagents like Benzyl-α,α-D2-amine will undoubtedly play an increasingly important role in drug development, food safety, and clinical research.

    References

    • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-204. [Link]

    • Chen, X., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta, 693(1-2), 79-85. [Link]

    • Côté, L., & Deckers, C. (2016). Plasma Catecholamines by LC/MS/MS. Agilent Technologies Application Note. [Link]

    • D'Avolio, A., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 14(11), 2485. [Link]

    • Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 14(5), 469-81. [Link]

    • Gauglitz, G., & Vo-Dinh, T. (Eds.). (2015). Handbook of Spectroscopy. Wiley-VCH.
    • Guedes-Alonso, R., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(7), 2845-56. [Link]

    • Heg G. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Chemistry. [Link]

    • MassBank of North America. (2016). Benzylamine; LC-ESI-QFT; MS2. [Link]

    • Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies Technical Overview. [Link]

    • McNaught, A. D., & Wilkinson, A. (1997).
    • Minkler, P. E., et al. (2018). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 29(1), 159-163. [Link]

    • NIST. (n.d.). Benzylamine. NIST Chemistry WebBook. [Link]

    • Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

    • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

    • ResearchGate. (2015). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?. [Link]

    • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

    • Singh, G., et al. (2017). Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 31(13), 1115-1124. [Link]

    • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

    • Cherniy, S., Gureeva, S., & Georgiyants, V. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(1), 1-8. [Link]

    • Kuster, M., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(7), 2845-56. [Link]

    • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

    • Wang, S., et al. (2011). Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. Analytical Chemistry, 83(15), 5995-6001. [Link]

    • Waters Corporation. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. [Link]

    • Weng, N., & Kang, L. (2014). Bioanalytical Sample Preparation. In Sample Preparation in LC-MS Bioanalysis. John Wiley & Sons.
    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

    Sources

    Deuterium Labeling for Tracking Metabolic Pathways: A Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract This application note details the strategic implementation of deuterium (

    
    H) labeling in metabolic flux analysis (MFA) and drug metabolism and pharmacokinetics (DMPK). Unlike Carbon-13 (
    
    
    
    C) tracing, which tracks the carbon backbone, deuterium tracing uniquely probes the fate of hydrogen atoms, offering critical insights into redox potential (NADPH/NADH turnover), lipid synthesis, and enzymatic rate-limiting steps via the Kinetic Isotope Effect (KIE). This guide provides a self-validating protocol for experimental design, sample preparation, and mass spectrometric analysis.

    Strategic Tracer Selection: The "Deuterium Logic"

    The success of a deuterium labeling experiment hinges on the specific position of the label. Hydrogen atoms are not metabolically equivalent; their fate depends on the enzymatic cleavage specific to their position.

    Fluxomics vs. DMPK: Divergent Goals
    • Metabolic Flux Analysis (MFA): The goal is to trace pathway activity without altering it.

      • Requirement: Select tracers with minimal KIE or place labels on positions not involved in rate-determining steps.

      • Example: Using

        
        -glucose to measure lipid synthesis rates via acetyl-CoA incorporation.
        
    • DMPK (Drug Design): The goal is often to stabilize a molecule.

      • Requirement: Place deuterium at the site of metabolic attack (e.g., CYP450 hydroxylation sites) to induce a maximal KIE , slowing clearance (the "Deuterium Switch").

    Tracer Selection Matrix
    TracerLabel PositionTarget Pathway / ApplicationKey Mechanistic Insight
    
    
    -Glucose
    Carbon-3Glycolysis / TCALabel is lost to water at Triose Phosphate Isomerase step; useful for quantifying glycolysis vs. oxidative phosphorylation.
    
    
    -Glucose
    Carbon-1Pentose Phosphate Pathway (PPP)Label is transferred to NADP+ to form NADPD at Glucose-6-Phosphate Dehydrogenase. Tracks NADPH production.
    
    
    (Heavy Water)
    SolventDe novo Lipogenesis / Protein TurnoverUniversal label. Deuterium from water incorporates into C-H bonds during synthesis. Gold standard for long-term turnover studies.
    Deuterated Drugs Labile SitesCYP450 MetabolismProbes "Metabolic Switching." If
    
    
    replaces
    
    
    at the primary site of metabolism, the pathway may shift to a secondary site.

    Experimental Workflow: Self-Validating Protocols

    Pre-Experimental Considerations
    • Exchangeable Protons: Deuterium on heteroatoms (-OH, -NH, -SH) exchanges rapidly with solvent water. Only C-D bonds are biologically stable for tracking.

    • Toxicity: Mammalian cells tolerate up to 20-30%

      
       enrichment. Higher concentrations can arrest mitosis.
      
    Protocol: In Vitro Metabolic Tracing (Adherent Cells)

    Reagents:

    • Labeling Media: Glucose-free DMEM supplemented with 10 mM

      
      -Glucose.[1]
      
    • Quenching Solution: 80% Methanol (HPLC Grade), pre-chilled to -80°C.

    Step-by-Step Methodology:

    • Steady-State Equilibration:

      • Seed cells (e.g., HEK293, HepG2) in 6-well plates.

      • Grow to 70% confluence in standard media.

    • Pulse Labeling (Time

      
      ): 
      
      • Aspirate standard media.[1] Wash 2x with PBS (37°C).

      • Add Labeling Media immediately.

      • Validation Check: Retain an aliquot of Labeling Media to verify initial enrichment via MS.

    • Metabolic Quenching (Critical Step):

      • At time

        
         (e.g., 1h, 6h, 24h), aspirate media rapidly.
        
      • Immediately add 1 mL of -80°C 80% Methanol .

      • Why: This instantly denatures enzymes, preventing "metabolic lag" where metabolism continues during harvesting.

    • Extraction:

      • Incubate plates on dry ice for 15 min.

      • Scrape cells into the methanol solution. Transfer to microcentrifuge tubes.

      • Vortex (1 min) and Centrifuge (15,000 x g, 10 min, 4°C).

    • Sample Prep:

      • Transfer supernatant to a new glass vial.

      • Dry under Nitrogen stream (avoid heat > 30°C to prevent degradation).

      • Reconstitute in 100

        
        L LC-MS mobile phase (e.g., 95:5 Water:Acetonitrile).
        
    Visualizing the Workflow

    DeuteriumWorkflow Tracer Deuterium Tracer (e.g., [1-2H]-Glucose) Cell Cellular Metabolism (Incorporation) Tracer->Cell Uptake Quench Quenching (-80°C MeOH) Cell->Quench Time t Extract Extraction & Derivatization Quench->Extract Lysis MS LC-HRMS Analysis (Mass Shift Detection) Extract->MS Injection Data Flux Calculation (MIDA) MS->Data m/z Patterns

    Figure 1: End-to-end workflow for stable isotope tracing, emphasizing the critical quenching step to arrest metabolic activity.

    Analytical Detection: Mass Spectrometry

    The Mass Shift Logic

    Deuterium (

    
    H) weighs 2.0141 Da, compared to Protium (
    
    
    
    , 1.0078 Da). This creates a mass shift of +1.0063 Da per incorporation.
    • M+0: Unlabeled metabolite.

    • M+1: Metabolite with one deuterium.

    • M+n: Metabolite with n deuteriums.

    Analytical Challenges & Solutions
    • Chromatographic Isotope Effect: Deuterated compounds often elute slightly earlier than non-deuterated analogs in Reverse Phase LC due to slightly lower lipophilicity.

      • Solution: Integrate peaks carefully; do not assume identical retention times for heavy/light isotopologues.

    • H/D Exchange (Back-Exchange): Labile deuteriums (N-D, O-D) will swap back to H in aqueous LC solvents.

      • Solution: Focus analysis only on Carbon-bound deuterium (C-D). If analyzing labile sites, use aprotic solvents or online H/D exchange MS.

    Data Analysis: Mass Isotopomer Distribution (MIDA)

    Raw MS data must be corrected before flux interpretation.[2] The measured intensity of an isotopologue (

    
    ) includes natural isotopes (
    
    
    
    ,
    
    
    ,
    
    
    ).
    Correction Logic

    You must subtract the "natural abundance" background to isolate the tracer-derived enrichment.

    
    
    
    Visualization: The Fate of Deuterium in Glycolysis

    GlycolysisFate Glc [1-2H]-Glucose (Tracer) G6P G6P (Glucose-6-Phosphate) Glc->G6P F6P F6P (Fructose-6-Phosphate) G6P->F6P Glycolysis Pentose Pentose Phosphate Pathway G6P->Pentose G6PDH Enzyme TPI Triose Phosphates F6P->TPI Pyr Pyruvate (Retains Label) TPI->Pyr NADPH NADPH (Deuterium Transferred) Pentose->NADPH Hydride Transfer (D goes to Cofactor)

    Figure 2: Differential fate of the deuterium label from [1-2H]-Glucose. In the Pentose Phosphate Pathway, the label is transferred to the cofactor NADPH, whereas in glycolysis, it remains on the carbon backbone.

    Case Study: Deuterium Kinetic Isotope Effect (KIE) in Drug Development[3][4][5]

    Concept

    The C-D bond is shorter and stronger (approx. 6-10 times stronger) than the C-H bond. Breaking a C-D bond requires more activation energy.[3]

    Application: Stabilizing a CYP450 Substrate

    If a drug is rapidly cleared via oxidative dealkylation (e.g., N-methyl group removal), replacing the methyl hydrogens (

    
    ) with deuterium (
    
    
    
    ) can significantly increase the drug's half-life (
    
    
    ).

    Experimental Setup for KIE Determination:

    • Incubation: Incubate Substrate-H (light) and Substrate-D (heavy) separately with liver microsomes.

    • Sampling: Take aliquots at 0, 5, 15, 30 min.

    • Calculation: Plot

      
       vs. Time. The slope is 
      
      
      
      .
    • KIE Calculation:

      
      
      
      • If

        
        : The C-H bond break is rate-limiting (Deuteration will likely improve PK).[4]
        
      • If

        
        : The bond break is not rate-limiting (Deuteration will not improve PK).
        

    KIE_Logic DrugH Drug-H (Standard) CYP CYP450 Enzyme DrugH->CYP DrugD Drug-D (Deuterated) DrugD->CYP MetH Metabolite (Fast Formation) CYP->MetH Weak C-H Bond (Low Activation Energy) MetD Metabolite (Slow Formation) CYP->MetD Strong C-D Bond (High Activation Energy)

    Figure 3: Mechanism of the Deuterium Kinetic Isotope Effect (KIE). The stronger C-D bond resists enzymatic cleavage, slowing metabolite formation.

    References

    • Antoniewicz, M. R. (2015).[5] Methods for 13C-metabolic flux analysis. Nature Protocols. [Link]

    • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. [Link]

    • Lewis, C. A., et al. (2014). Tracing compartmentalized NADPH metabolism in the cytosol and mitochondria of mammalian cells. Molecular Cell. [Link]

    • Hiller, K., et al. (2013). NTFD--a stand-alone application for the non-targeted detection of stable isotope-labeled compounds in GC/MS data. Bioinformatics. [Link]

    • FDA Guidance. (2017). Deutetrabenazine: Approval Package. U.S. Food and Drug Administration. [Link][4]

    Sources

    Application Note: Strategic Deuteration of Amines Using D2O

    Author: BenchChem Technical Support Team. Date: February 2026

    Methods for Late-Stage H/D Exchange and De Novo Asymmetric Synthesis

    Executive Summary

    The incorporation of deuterium into amine pharmacophores is a critical strategy in modern drug development to mitigate metabolic clearance (via the Kinetic Isotope Effect) and improve pharmacokinetic profiles. While D2 gas and deuterated hydride reagents (e.g., NaBD4) are traditional sources, Deuterium Oxide (D2O) represents the most cost-effective, scalable, and atom-economical source of deuterium.

    This guide details three validated protocols for utilizing D2O to install deuterium at the

    
    -carbon of amines—the primary site of oxidative metabolism (CYP450-mediated 
    
    
    
    -dealkylation). We cover Metal-Catalyzed H/D Exchange for late-stage functionalization and Biocatalytic Transamination for high-fidelity asymmetric synthesis.

    Strategic Selection Guide

    Choosing the correct deuteration method depends on the substrate stage (building block vs. final API) and stereochemical requirements.

    DeuterationStrategy Start Target Molecule Analysis IsChiral Is the amine chiral? Start->IsChiral Stage Synthesis Stage? IsChiral->Stage Yes MethodC METHOD C: Reductive Deuteration (Racemic/Achiral) IsChiral->MethodC No (Achiral) MethodA METHOD A: Ru-Catalyzed H/D Exchange (Stereoretentive) Stage->MethodA Late-Stage (Final API) MethodB METHOD B: Biocatalytic Transamination (Enantioselective) Stage->MethodB Early-Stage (Building Block) Use for: Metabolite synthesis,\ninternal standards, stabilizing existing drugs Use for: Metabolite synthesis, internal standards, stabilizing existing drugs MethodA->Use for: Metabolite synthesis,\ninternal standards, stabilizing existing drugs Use for: De novo synthesis of\nchiral deuterated amines Use for: De novo synthesis of chiral deuterated amines MethodB->Use for: De novo synthesis of\nchiral deuterated amines

    Figure 1: Decision matrix for selecting the optimal D2O-based deuteration protocol.

    Method A: Ruthenium-Catalyzed -C-H Deuteration

    Best For: Late-stage functionalization of existing drugs; converting non-deuterated APIs to deuterated analogs.

    Mechanism of Action

    This method utilizes a "Borrowing Hydrogen" mechanism.[1] A Ruthenium catalyst (typically Shvo’s catalyst or a Ru-p-cymene complex) reversibly dehydrogenates the amine to an imine intermediate. In the presence of D2O, the Ru-hydride species undergoes H/D exchange with the solvent.[2][3][4] The deuterated catalyst then re-hydrogenates (transfers deuterium to) the imine, installing deuterium specifically at the

    
    -position.
    
    Protocol: Ru-Catalyzed Exchange

    Reagents:

    • Substrate: Primary or Secondary Amine (1.0 equiv)

    • Catalyst: [Ru(p-cymene)Cl2]2 (2.5 mol%)

    • Solvent: D2O (99.9% D)

    • Additive: 2,6-Lutidine (optional, prevents catalyst poisoning by acidic impurities)

    Step-by-Step Workflow:

    • Preparation: In a glovebox or under Argon, charge a microwave-safe vial with the amine substrate (0.5 mmol) and [Ru(p-cymene)Cl2]2 (7.6 mg, 0.0125 mmol).

    • Solvation: Add D2O (2.0 mL). If the substrate is insoluble in pure D2O, use a biphasic system with Toluene-d8 or TFE-d3 (2,2,2-trifluoroethanol-d3) to improve solubility without introducing exchangeable protons.

    • Reaction: Seal the vial and heat to 150°C for 12–24 hours.

      • Note: Microwave heating (300W) often accelerates this to 1–2 hours.

    • Workup (Critical):

      • Cool to room temperature.

      • Extract with EtOAc (3 x 5 mL).

      • Do NOT wash with water immediately if the amine N-D bond is the target. However, for C-D synthesis, wash with H2O buffer (pH 7) to back-exchange the N-D to N-H, leaving the stable C-D bond intact.

    • Purification: Dry organic layer over Na2SO4 and concentrate. Purify via silica flash chromatography.

    Self-Validating Checkpoint:

    • Before Workup: Aliquot 50 µL of the reaction mixture into an NMR tube. Analyze via 1H NMR . The signal for the

      
      -protons (typically 
      
      
      
      2.5–4.0 ppm) should disappear or diminish significantly, while
      
      
      -protons remain largely unchanged.

    Method B: Biocatalytic Asymmetric Deuteration

    Best For: De novo synthesis of chiral amines with high enantiomeric excess (>99% ee) and high deuterium incorporation.

    Mechanism of Action

    Transaminases (TAs) use Pyridoxal-5'-phosphate (PLP) to transfer an amino group from a donor (e.g., Alanine) to a ketone acceptor.[5] The chirality is determined during the protonation of the quinonoid intermediate. By conducting this reaction in D2O, the enzyme incorporates a Deuteron (D+) instead of a Proton (H+), creating a chiral C-D center.

    Biocatalysis Ketone Ketone Substrate Enzyme Transaminase (PLP-Enzyme) Ketone->Enzyme + Amine Donor AmineProduct Chiral Deuterated Amine (R-CHD-NH2) Enzyme->AmineProduct Stereoselective Deuteration D2O D2O Solvent D2O->Enzyme D+ Source

    Figure 2: Biocatalytic pathway for asymmetric amine deuteration.

    Protocol: Transaminase-Mediated Synthesis

    Reagents:

    • Ketone Substrate (50 mg)

    • Amine Donor: L-Alanine-d4 (or isopropylamine if using specific TAs)

    • Enzyme:

      
      -Transaminase (e.g., Codexis or in-house variants)
      
    • Cofactor: PLP (1 mM)

    • Buffer: Phosphate Buffer in D2O (pD 7.4)

    Buffer Preparation (The pD Rule): When measuring pH in D2O using a standard glass electrode, the reading is lower than the actual pD.

    
    
    Target: For a physiological pD of 7.4, adjust the meter reading to 7.0  using NaOD/DCl.
    

    Step-by-Step Workflow:

    • Buffer Setup: Dissolve potassium phosphate (100 mM) in D2O. Adjust pD to 7.5 (meter reading 7.1). Add PLP (1 mM).

    • Substrate Addition: Add the ketone substrate (10–50 mM final conc). Add amine donor (5–10 equivalents).

      • Tip: Using deuterated amine donors (e.g., Isopropylamine-d7) prevents dilution of the deuterium pool, though D2O solvent exchange is usually sufficient for the

        
        -position.
        
    • Enzyme Initiation: Add Transaminase lyophilized powder (2–5 mg/mL).

    • Incubation: Shake at 30°C, 150 rpm for 24 hours.

    • Quench & Workup:

      • Basify to pD > 10 using 1M NaOD.

      • Extract with MTBE or DCM.

      • Evaporate solvent to yield the free base amine.

    Data Interpretation:

    • Chiral HPLC: Verify enantiomeric excess (ee).

    • MS: Check the mass shift (+1 Da per D).

    • 1H NMR: Confirm loss of the

      
      -proton signal.
      

    Analytical Validation & QC

    To ensure scientific integrity, synthesized compounds must undergo rigorous isotopic analysis.

    MethodPurposeKey Observation
    1H NMR Quantify % D incorporationIntegration of
    
    
    -H signal decreases relative to internal standard.
    2H NMR Confirm RegioselectivityAppearance of broad singlet at the chemical shift of the replaced proton.
    HRMS Isotopologue DistributionCalculate ratio of D0, D1, D2 species.

    Back-Exchange Warning: N-D bonds are labile. Upon exposure to ambient moisture or aqueous workup (H2O), N-D will rapidly revert to N-H. This is expected. The value of these protocols is the stable C-D bond formation. If N-D is required for the final application, the final step must be a D2O wash followed by lyophilization.

    References

    • Ruthenium-C

      
      -Deuteration of Amines Using D2O 
      Source: Chatterjee, B., et al. Organic Letters (2016).[6]
      Context: Primary protocol for Method A, demonstrating the borrowing hydrogen mechanism.
      
      
    • Stereoretentive Deuter

      
      -Chiral Amines with D2O 
      Source: Neely, J. M., & Rovis, T. Journal of the American Chemical Society (2016).
      Context: Advanced Ru-catalysis for maintaining chirality during exchange.[4]
      
      
    • Biocatalytic Reductive Amination and Deuteration Source: Ryan, J., et al. Angewandte Chemie (2021). Context: Protocol for Method B, detailing the use of transaminases in D2O.

    • pH Dependence of Hydrogen-Deuterium Exchange Source: Englander, S. W., et al. Methods in Enzymology. Context: Theoretical grounding for pD adjustments in biocatalysis.

    • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Source: Fodor, C., et al. Molecules (2022). Context: Alternative reductive method generating D2 gas in situ.

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Selective Deuterium Incorporation

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Challenges in Selective Deuterium Incorporation

    Role: Senior Application Scientist Status: Online | Ticket Priority: High

    Introduction

    Welcome to the Advanced Isotope Labeling Support Center. As researchers, we understand that selective deuteration is not merely about "swapping H for D." It is a battle against thermodynamics, scrambling, and metabolic fidelity. Whether you are engineering a Deuterium Kinetic Isotope Effect (DKIE) to improve the half-life of a clinical candidate (e.g., deutetrabenazine) or synthesizing an internal standard for LC-MS, the precision of your label is paramount.

    This guide addresses the three most critical failure modes reported by our users: Regiochemical Scrambling , Incomplete Incorporation , and Analytical Mismatches .

    Module 1: Metal-Catalyzed Hydrogen Isotope Exchange (HIE)

    Primary Issue: Loss of Regioselectivity and "Washout"

    Q1: My Iridium-catalyzed exchange worked on the test substrate but is showing <10% D incorporation on my API. Why?

    Diagnosis: This is likely a Directing Group (DG) Mismatch or Steric Inhibition . Standard Crabtree-type or Kerr’s catalysts rely on coordination to a Lewis-basic site (carbonyl, pyridine, etc.) to direct the metal to the ortho-position. If your API has multiple competing Lewis bases or if the target C-H bond is sterically crowded, the catalyst will fail to engage.

    Troubleshooting Protocol:

    • Check the DG Strength: Pyridines and ketones are strong directors. Esters and amides are weaker. If your molecule has both, the catalyst is likely sequestered at the stronger binding site, deuterating the wrong position.

    • Steric Screening: Switch from bulky phosphine ligands (e.g., PCy3) to smaller, more electron-rich ligands or N-heterocyclic carbenes (NHC) to permit closer approach to hindered sites.

    • The "Cod" Poisoning Effect: If you are using a pre-catalyst like [Ir(cod)(IMes)(PPh3)]PF6, the cyclooctadiene (cod) ligand must be hydrogenated off to activate the catalyst.

      • Action: Ensure you bubble H2 (gas) through the solution before introducing D2 gas, or use a pre-activated catalyst.

    Q2: I achieved high incorporation (95% D), but the deuterium "washed out" during silica column purification. What happened?

    Diagnosis: You have encountered Acid-Catalyzed Back-Exchange . Many C-D bonds, particularly those alpha to carbonyls or on electron-rich heterocycles (indoles, phenols), are labile. Silica gel is slightly acidic (pH 4-5). As the compound moves down the column, trace water on the silica acts as a proton source, exchanging D back to H.

    Corrective Workflow:

    • Pre-treat Silica: Slurry your silica in 1% Et3N/Hexanes to neutralize acidic sites before loading your sample.

    • Aprotic Workup: Avoid aqueous acid workups. Quench reactions with D2O or MeOD instead of H2O.

    • Rapid Filtration: If possible, skip the column. Filter the catalyst through a pad of Celite/basic alumina and recrystallize.

    Visualization: HIE Decision Logic

    DeuterationStrategy Start Target Molecule Needs Deuterium IsAcidic Is the target C-H acidic? (pKa < 25) Start->IsAcidic BaseCat Base-Catalyzed Exchange (NaOD/D2O) IsAcidic->BaseCat Yes HasDG Does it have a Directing Group? (Pyridine, Carbonyl) IsAcidic->HasDG No IrCat Ir(I) Catalyzed HIE (Ortho-selective) HasDG->IrCat Yes Sterics Is the site sterically hindered? HasDG->Sterics No RuCat Ru/Fe Catalysis or De Novo Synthesis Sterics->RuCat Yes (or No DG)

    Figure 1: Decision matrix for selecting the appropriate H/D exchange method based on substrate properties.

    Module 2: De Novo Synthesis & Reductive Deuteration

    Primary Issue: Chemoselectivity and Reagent Handling

    Q3: I am using LiAlD4 to reduce an ester to a deuterated alcohol, but I am seeing over-reduction of a nearby nitrile. How do I stop this?

    Diagnosis: LiAlD4 is a "sledgehammer" reagent. It is too reactive for chemoselective transformations on complex scaffolds.

    Alternative Protocol (The "Surgical" Approach): Instead of LiAlD4, use NaBD4 with additives or LAD (Lithium Aluminum Deuteride) at controlled temps .

    • Switch Reagent: Use NaBD4 + LiCl in THF. This generates LiBD4 in situ, which is milder than LiAlD4 but strong enough for esters, often sparing nitriles at 0°C.

    • Stoichiometry Check: Ensure you are using exactly 0.25–0.5 equivalents of excess, not a large fold excess.

    • Inverse Addition: Add the hydride solution to the substrate solution dropwise at -78°C. This keeps the local concentration of hydride low relative to the substrate.

    Q4: My deuterated methyl iodide (CD3I) alkylation yields are low, and the reagent seems to degrade.

    Diagnosis: CD3I is volatile and light-sensitive. If your bottle is old or has been stored in light, it has likely decomposed to I2 (visible as purple discoloration), which inhibits the reaction.

    Handling SOP:

    • Copper Stabilization: Store CD3I over a few strands of copper wire to scavenge free iodine.

    • Cold Trapping: Because CD3I is expensive, do not run the reaction in an open flask. Use a sealed tube or a cold-finger condenser (-78°C) to prevent the reagent from evaporating before it reacts.

    Module 3: Analytical Verification (QC)

    Primary Issue: Discrepancy between NMR and MS data

    Q5: Mass Spec (LC-MS) shows 99% incorporation, but 1H NMR shows ~90%. Which is right?

    Answer: Trust the NMR . Mass Spectrometry (ESI-MS) often overestimates deuterium incorporation due to "Isotope Scrambling in the Source." The high voltage and heat in the ESI source can cause H/D exchange with residual moisture in the gas phase or solvent lines.

    Validation Protocol:

    • 1H NMR Integration: Integrate the residual protio-signal against an internal standard (e.g., Trimethoxybenzene) that does not exchange.

      • Calculation: %D = [1 - (Integral_residual_H / Integral_standard)] * 100.

    • 13C NMR Shift: Look for the Isotope Shift . A C-D carbon will appear slightly upfield (by ~0.3–0.5 ppm) from the C-H carbon and will appear as a triplet (spin coupling with D, spin=1). If you don't see the triplet or the shift, you don't have D on that carbon.

    Data Summary: Common Deuterated Reagents & Applications
    ReagentPrimary ApplicationSelectivity RiskTroubleshooting Tip
    D2 Gas Metal-catalyzed HIEScrambling over multiple sitesUse lower pressure (balloon vs bomb); optimize catalyst.
    D2O Acid/Base exchangeLabile D (washes out)Use deuterated solvents for workup; avoid silica.
    LiAlD4 Reduction (C=O -> CD-OD)Over-reduction (CN, NO2)Switch to NaBD4/CeCl3 (Luche) or LiBD4.
    CD3OD Solvent/ReagentProtium contaminationStore in desiccator; hygroscopic nature introduces H2O.

    Module 4: Advanced Scrambling Mechanisms

    Understanding why your label is moving

    The most frustrating failure mode is "Scrambling," where deuterium migrates to an adjacent carbon. This often happens via a Hydride Shift mechanism during carbocation intermediates.

    Visualization: The Scrambling Pathway

    Scrambling Substrate Deuterated Alcohol (R-CDH-OH) Cation Carbocation Intermediate Substrate->Cation -H2O Acid Acid Catalyst (H+) Acid->Substrate Shift 1,2-Hydride/Deuteride Shift Cation->Shift Fast Scrambled Scrambled Product (D on wrong carbon) Shift->Scrambled Trapping

    Figure 2: Mechanism of acid-catalyzed 1,2-hydride/deuteride shift leading to isotopic scrambling.

    Prevention:

    • Avoid generating carbocations at deuterated centers.

    • If a reaction passes through a cation (e.g., SN1 substitution), assume scrambling will occur. Redesign the route to use SN2 (concerted) pathways which preserve isotopic fidelity.

    References

    • FDA Approval of Deuterated Drugs

      • Source: Dean, M. (2017). "Deutetrabenazine: First Approved Deuterated Drug."[[“]] Journal of Medicinal Chemistry.

      • Context: Establishes the regulatory precedent for selective deuter
      • Link:

    • Iridium-Catalyzed Exchange (The Kerr Catalysts)

      • Source: Kerr, W. J., et al. (2008). "Highly Active Iridium(I) Complexes for Catalytic Hydrogen Isotope Exchange." Journal of the American Chemical Society.
      • Context: The gold standard protocol for ortho-directed exchange.
      • Link:

    • Scrambling in Mass Spectrometry

      • Source: Rand, K. D., et al. (2008).[2] "Hydrogen Atom Scrambling in Selectively Labeled Peptides Upon Collisional Activation." Journal of the American Society for Mass Spectrometry.[2]

      • Context: Explains why MS data often disagrees with NMR regarding %D incorpor
      • Link:

    • De Novo Deuteration Strategies

      • Source: Loh, Y. Y., et al. (2017). "Photoredox-catalyzed deuteration of alpha-amino C–H bonds." Science.
      • Context: Modern HAT (Hydrogen Atom Transfer)
      • Link:

    • Deuterium Kinetic Isotope Effects (DKIE)

      • Source: Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.
      • Context: Detailed review on where to place D to maximize metabolic stability.
      • Link:

    Sources

    Validation & Comparative

    The Deuterium Kinetic Isotope Effect in Action: A Comparative Guide to the Metabolism of Benzylamine and its Deuterated Analogue

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers and professionals in drug development, understanding and predicting metabolic fate is a cornerstone of designing safer and more effective therapeutics. One of the most elegant strategies to emerge in recent decades is the use of deuterium substitution to modulate metabolic pathways. This guide provides an in-depth comparison of the metabolism of benzylamine and its deuterated form, benzyl-alpha,alpha-d2-amine, offering both theoretical insights and practical experimental frameworks.

    The Strategic Advantage of Deuteration: The Kinetic Isotope Effect

    The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the rate of chemical reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). This effect is rooted in the greater mass of deuterium, which leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down reactions where C-H bond cleavage is the rate-determining step.[1]

    In drug metabolism, many Phase I oxidative reactions, often catalyzed by cytochrome P450 (CYP) enzymes or monoamine oxidases (MAO), involve the cleavage of a C-H bond.[1][2] By strategically placing deuterium at these metabolically vulnerable positions, we can retard the rate of metabolism, potentially leading to an increased drug half-life, improved oral bioavailability, and a reduction in the formation of toxic metabolites.[3][4]

    Benzylamine Metabolism: A Monoamine Oxidase B-Driven Pathway

    Benzylamine, a simple primary amine, is primarily metabolized in the body by monoamine oxidase B (MAO-B).[5][6][7] This enzyme catalyzes the oxidative deamination of benzylamine to its corresponding aldehyde, benzaldehyde, with the concomitant production of ammonia and hydrogen peroxide. Benzaldehyde is then further metabolized, primarily to hippuric acid, which is excreted in the urine.[8][9] The initial C-H bond cleavage at the alpha-carbon is the key step in this metabolic transformation and is therefore susceptible to the kinetic isotope effect.

    Visualizing the Metabolic Pathway

    Caption: Metabolic pathway of benzylamine.

    Comparative Metabolism: Benzylamine vs. Benzyl-alpha,alpha-D2-amine

    The replacement of the two alpha-hydrogens of benzylamine with deuterium atoms is expected to significantly slow its metabolism by MAO-B. Experimental evidence supports this hypothesis, demonstrating a substantial deuterium kinetic isotope effect.

    One study reported a deuterium KIE of 5.2 on the kcat/Km for the oxidation of benzylamine by monoamine oxidase B, indicating that C-H bond cleavage is a significant rate-limiting step.[5] Another computational study on the MAO-A catalyzed decomposition of benzylamine calculated a H/D KIE of 6.5 , and cited an experimental value of 11.5 , further underscoring the profound impact of deuteration on the metabolism of this compound.[10]

    This retardation of metabolism is predicted to lead to a higher plasma concentration and longer half-life of benzyl-alpha,alpha-d2-amine compared to its non-deuterated counterpart when administered at the same dose. In vivo studies in rats using d2-benzylamine have been conducted to explore these metabolic differences.[8][11]

    Quantitative Comparison of Metabolic Parameters
    ParameterBenzylamine (Non-deuterated)Benzyl-alpha,alpha-D2-amine (Deuterated)Fold Difference (Approx.)Reference
    MAO-B kcat/Km KIE 1 (Reference)5.25.2x slower[5]
    MAO-A Experimental KIE 1 (Reference)11.511.5x slower[10]
    Predicted In Vivo Half-life ShorterLongerIncreasedGeneral Principle
    Predicted Cmax LowerHigherIncreasedGeneral Principle
    Predicted AUC LowerHigherIncreasedGeneral Principle

    Experimental Protocols for Comparative Metabolism Studies

    To empirically determine the metabolic differences between benzylamine and benzyl-alpha,alpha-d2-amine, the following detailed experimental protocols are provided as a guide.

    In Vitro Metabolism Using Rat Liver Microsomes

    This protocol is designed to determine the kinetic parameters (Km and Vmax) of the metabolism of both compounds by liver microsomes, which are rich in MAO-B.

    In_Vitro_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Microsomes, Substrates, NADPH) start->prepare_reagents incubation Incubation at 37°C (Substrate + Microsomes + Buffer) prepare_reagents->incubation initiate_reaction Initiate Reaction (Add NADPH) incubation->initiate_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench Reaction (Add Acetonitrile with Internal Standard) time_points->quench_reaction centrifuge Centrifuge to Pellet Protein quench_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis (Calculate % remaining, Km, Vmax) analyze->data_analysis end End data_analysis->end

    Caption: Workflow for in vitro metabolism assay.

    Materials:

    • Benzylamine and Benzyl-alpha,alpha-D2-amine

    • Pooled male Sprague-Dawley rat liver microsomes (RLM)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system

    • Acetonitrile (LC-MS grade)

    • Internal Standard (e.g., a structurally similar but chromatographically distinct amine)

    • 96-well plates

    • Incubator/shaker

    Procedure:

    • Preparation of Reagents:

      • Prepare stock solutions of benzylamine and benzyl-alpha,alpha-d2-amine in a suitable solvent (e.g., DMSO) and dilute to final concentrations ranging from 1 µM to 500 µM in potassium phosphate buffer.

      • Thaw rat liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.[5][8]

      • Prepare the NADPH regenerating system according to the manufacturer's instructions.

      • Prepare a quenching solution of acetonitrile containing the internal standard.

    • Incubation:

      • In a 96-well plate, add the diluted substrates and the microsomal suspension.

      • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Reaction Initiation and Sampling:

      • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

      • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer aliquots of the reaction mixture to a new plate containing the quenching solution.

    • Sample Processing:

      • Vortex the quenched samples and centrifuge at 4°C to pellet the precipitated proteins.

      • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • LC-MS/MS Analysis:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate benzylamine, benzaldehyde, and the internal standard.

      • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for each analyte and the internal standard.

    • Data Analysis:

      • Quantify the amount of remaining parent compound at each time point.

      • Determine the rate of metabolism and calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

    In Vivo Pharmacokinetic Study in Rats

    This protocol outlines a typical pharmacokinetic study in rats to compare the in vivo fate of benzylamine and its deuterated analogue.

    In_Vivo_Workflow start Start acclimatize Acclimatize Sprague-Dawley Rats start->acclimatize prepare_dosing Prepare Dosing Solutions (Benzylamine & d2-Benzylamine) acclimatize->prepare_dosing dose_animals Administer Dose (e.g., Oral Gavage or IV) prepare_dosing->dose_animals blood_sampling Collect Blood Samples at Time Points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_animals->blood_sampling process_plasma Process Blood to Obtain Plasma blood_sampling->process_plasma sample_prep Prepare Plasma Samples (Protein Precipitation) process_plasma->sample_prep analyze_plasma Analyze Plasma by LC-MS/MS sample_prep->analyze_plasma pk_analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t1/2) analyze_plasma->pk_analysis end End pk_analysis->end

    Caption: Workflow for in vivo pharmacokinetic study.

    Materials:

    • Male Sprague-Dawley rats (8-10 weeks old)

    • Benzylamine and Benzyl-alpha,alpha-D2-amine

    • Dosing vehicle (e.g., saline or a suitable formulation)

    • Blood collection tubes (e.g., with EDTA)

    • Centrifuge

    • Acetonitrile with internal standard

    Procedure:

    • Animal Acclimatization and Dosing:

      • Acclimatize rats to the housing conditions for at least one week.

      • Prepare dosing solutions of benzylamine and benzyl-alpha,alpha-d2-amine in the chosen vehicle.

      • Administer a single dose of each compound to separate groups of rats (n=3-5 per group) via the desired route (e.g., oral gavage or intravenous injection).

    • Blood Sampling:

      • Collect blood samples (e.g., from the tail vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma Preparation:

      • Centrifuge the blood samples to separate the plasma.

      • Store the plasma samples at -80°C until analysis.

    • Sample Preparation for LC-MS/MS:

      • Thaw plasma samples on ice.

      • Precipitate plasma proteins by adding a 3-fold excess of cold acetonitrile containing the internal standard.

      • Vortex and centrifuge to pellet the proteins.

      • Transfer the supernatant for LC-MS/MS analysis.

    • LC-MS/MS Analysis:

      • Use the same LC-MS/MS method as described for the in vitro study, with appropriate optimization for the plasma matrix.

    • Pharmacokinetic Analysis:

      • Calculate the plasma concentration of each compound at each time point.

      • Determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).

    Conclusion

    The strategic deuteration of benzylamine at the alpha-position provides a clear and compelling example of the kinetic isotope effect in action. The significant reduction in the rate of metabolism by MAO-B, as evidenced by experimental KIE values, is expected to translate into a more favorable pharmacokinetic profile in vivo. The provided experimental protocols offer a robust framework for quantifying these differences and serve as a valuable resource for researchers in drug discovery and development. By leveraging the principles of isotopic substitution, scientists can continue to refine and optimize the metabolic properties of new chemical entities, ultimately leading to the development of safer and more effective medicines.

    References

    • Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxid
    • Studies on the in vitro Metabolism of Deltamethrin by Rat and Human Tissue Preparations.
    • Full article: In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1. Taylor & Francis.
    • Do MAO A and MAO B utilize the same mechanism for the C-H bond cleavage step in catalysis? Evidence suggesting differing mechanisms. PMC.
    • The Deuterium Kinetic Isotope Effect (KIE)
    • Path Integral Calculation of the Hydrogen/Deuterium Kinetic Isotope Effect in Monoamine Oxidase A-Catalyzed Decomposition of Benzylamine. PMC - NIH.
    • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC - NIH.
    • metabolic stability & determining intrinsic drug clearance. YouTube.
    • Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates.
    • In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the r
    • Structures and Mechanism of the Monoamine Oxidase Family. PMC - NIH.
    • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
    • Substrate Specificities of Monoamine Oxidase Isoforms. DergiPark.
    • Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjug
    • Improving sample preparation for LC-MS/MS analysis. News-Medical.net.
    • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega.
    • Deuterium: Slowing Metabolism One C–H Bond
    • In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y.
    • Sample preparation in a bioanalytical workflow – part 1. YouTube.
    • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie.
    • Guidelines on Administration of Substances to Labor
    • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
    • A clinical chemical atlas of xenobiotic toxicity for the Sprague–Dawley r
    • Deuter
    • A Comparison of Several LC/MS Techniques for Use in Toxicology. Agilent.
    • Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. Thermo Fisher Scientific.
    • Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent.
    • In Vitro Metabolism Assay Kits & Reagents.
    • Test chemicals and their in vitro metabolism in rat liver microsomes.
    • In Vitro Drug Metabolism Using Liver Microsomes. Request PDF.
    • Administration of Substances to Laboratory Animals: Routes of Administr
    • LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. PMC.
    • Experiment no 1 "Animal handling and dosing techniques ". YouTube.
    • Simple validated method of LC-MS/MS determination of BZ agent in r
    • Pharmacokinetics in Sprague-Dawley rats and Beagle dogs and in vitro metabolism of ZJM-289, a novel nitric dioxide donor. PubMed.
    • (PDF) Study of the Application of Sprague-Dawley Rats for Disease Research Based on Hematological Parameters.
    • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administr

    Sources

    Confirming deuterium incorporation using NMR and mass spectrometry

    Author: BenchChem Technical Support Team. Date: February 2026

    <_Step_2>

    The user wants a comprehensive guide comparing NMR and Mass Spectrometry for confirming deuterium incorporation.

    Part 1: Core Directive (Autonomy)

    • I need to create a logical flow for the guide. A good structure would be:

      • Introduction: Why is confirming deuterium incorporation important? (e.g., drug development, metabolic studies).

      • The Two Pillars of Confirmation: Briefly introduce NMR and MS as the primary analytical tools.

      • Deep Dive: Nuclear Magnetic Resonance (NMR) Spectroscopy

        • Principle of Detection: How does NMR "see" deuterium? (Explain ¹H vs. ²H NMR).

        • Causality behind experimental choices: Why choose one over the other? Why specific parameters?

        • Strengths & Limitations.

        • Experimental Protocol (Step-by-step).

      • Deep Dive: Mass Spectrometry (MS)

        • Principle of Detection: How does MS detect deuterium? (Mass shift).

        • Causality behind experimental choices: Why HRMS? (Q-TOF, Orbitrap). Ionization source considerations.

        • Strengths & Limitations.

        • Experimental Protocol (Step-by-step).

      • Head-to-Head Comparison: NMR vs. MS

        • Use a table to summarize key comparison points (Quantitative Accuracy, Positional Information, Sensitivity, Sample Throughput, etc.).

        • Narrative explaining their complementary nature. When to use which, and when to use both.

      • Synergistic Workflow: A Validating System

        • Illustrate how the two techniques are used together for unambiguous confirmation.

        • Create a Graphviz diagram for this workflow.

      • References: A complete, numbered list with clickable URLs.

    Part 2: Scientific Integrity & Logic (E-E-A-T)

    • Expertise & Experience: I must explain the why. For example, in NMR, I'll explain why ¹H NMR signal disappearance is an indirect but useful clue, and why ²H NMR is direct but less sensitive. For MS, I'll explain why high resolution is critical to distinguish the deuterated species from other ions.

    • Trustworthiness: The protocols must be self-validating. The guide will advocate for a combined approach, where the weaknesses of one technique are covered by the strengths of the other, leading to trustworthy, unambiguous results. For example, NMR confirms the location of the label, while MS confirms the overall degree of labeling and isotopic purity.

    • Authoritative Grounding & References: I have gathered a good number of sources. I will use them to back up claims about principles (e.g., how NMR works), techniques (e.g., using deuterated standards in MS), and comparisons (e.g., sensitivity differences). I will ensure every key claim is cited and that the final reference list is correctly formatted with working URLs.

    Part 3: Visualization & Formatting

    • Data Presentation: I will create a summary table comparing NMR and MS across several key performance metrics.

    • Experimental Protocols: I will write clear, step-by-step instructions for a typical NMR experiment (both ¹H and ²H) and a typical high-resolution MS experiment.

    • Mandatory Visualization (Graphviz): I will create at least two diagrams:

      • Workflow Diagram: A flowchart showing the decision-making process and experimental steps for confirming deuterium incorporation, starting from the synthesized compound and branching to NMR and MS analysis, finally converging to a confirmed structure.

      • Logical Relationship Diagram: A diagram illustrating the complementary nature of the information provided by NMR (Positional/Structural) and MS (Mass/Isotopic Distribution).

    Constraint Checklist & Confidence Score:

    • Full editorial control? Yes.

    • Analyze topic & design structure? Yes.

    • Explain causality? Yes.

    • Self-validating system? Yes, by promoting a combined approach.

    • In-text citations? Yes.

    • Link to sources? Yes.

    • Complete "References" section? Yes.

    • Valid, clickable URLs? Yes.

    • Summarize data in tables? Yes.

    • Step-by-step protocols? Yes.

    • Create diagrams with Graphviz? Yes.

    • Enclose DOT scripts? Yes.

    • Descriptive captions? Yes.

    • Max Width: 760px? Yes.

    • Color Contrast Rule (Arrows/Symbols)? Yes.

    • Node Text Contrast Rule (Critical)? Yes.

    • Use specified color palette? Yes.

    Confidence Score: 5/5 - I am confident I can meet all the requirements of the prompt with the information gathered and the plan I have laid out.

    Mental Sandbox Simulation:

    • Scenario 1: Protocol is too generic. I need to make the protocols specific enough to be useful. For NMR, I'll include details like choosing a non-deuterated solvent for ²H NMR, the need for shimming, and setting acquisition parameters. For MS, I'll mention sample prep like desalting, choosing an ionization method (e.g., ESI), and the importance of mass accuracy.

    • Scenario 2: Comparison is superficial. The comparison table needs to be detailed. I'll include metrics like: Information Provided, Quantitative Precision, Sensitivity, Sample Throughput, Instrument Cost, Destructive/Non-destructive, and Key Limitations. The narrative will then elaborate on these points.

    • Scenario 3: Graphviz diagram is unclear. The workflow diagram must be logical. I'll use rankdir=LR for a left-to-right flow. Nodes will represent steps (e.g., "Sample Preparation," "¹H NMR Analysis") and edges will represent outcomes or transitions (e.g., "Signal Disappearance Observed"). The logical relationship diagram will be simpler, perhaps with a central "Deuterated Compound" node and branches to "NMR Analysis" and "MS Analysis" nodes, which in turn branch to the type of information they provide ("Site of Incorporation," "Isotopic Purity"). I will carefully check the DOT syntax and color contrast rules.

    • Scenario 4: Citations are weak. I will prioritize citing review articles, established protocols from reputable sources (like university facilities or major vendors), and primary literature that compares the methods directly. I'll ensure the in-text citations are placed correctly to support specific claims.

    I will now proceed with generating the full response based on this detailed plan.## A Comparative Guide to Confirming Deuterium Incorporation: NMR vs. Mass Spectrometry

    For researchers in drug development and the broader chemical sciences, the strategic replacement of hydrogen with its stable isotope, deuterium, is a cornerstone of modern molecular design. This substitution can profoundly alter a molecule's metabolic fate, enhancing its pharmacokinetic profile and therapeutic potential. However, the promise of a deuterated compound can only be realized if the location and extent of deuterium incorporation are known with certainty. This guide provides an in-depth, objective comparison of the two gold-standard analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

    As a senior application scientist, my focus extends beyond simply listing protocols. This guide is structured to explain the causality behind experimental choices, ensuring that the methodologies described form a self-validating system for unambiguous confirmation. We will explore the fundamental principles of each technique, their synergistic relationship, and provide field-proven protocols to empower your research.

    The Two Pillars of Isotopic Confirmation

    NMR and MS are complementary techniques that probe different fundamental properties of the atom.[1][2][3] NMR interacts with the nuclear spin of atoms, providing exquisite detail about a molecule's structure and the precise location of deuterium atoms.[4][5] In contrast, MS measures the mass-to-charge ratio of ions, allowing for highly sensitive detection of the mass increase that results from deuterium incorporation and a precise measure of isotopic purity.[1][6][7] Using them in concert provides a complete and validated picture of your deuterated compound.[3][5][8]

    Deep Dive I: Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is the definitive method for determining the exact position of deuterium incorporation within a molecule. It offers two primary approaches: observing the absence of a proton signal (¹H NMR) or directly observing the deuterium signal (²H NMR).[9]

    The Principle of Detection: A Tale of Two Nuclei
    • ¹H (Proton) NMR - The Indirect Approach: In a ¹H NMR experiment, a site where a proton has been replaced by a deuterium atom will no longer produce a signal.[10] This "disappearance" of a peak from the spectrum, when compared to the non-deuterated analogue, is the first and most common piece of evidence for successful incorporation.[8] The causality here is simple: the ¹H NMR experiment is tuned to the resonance frequency of protons; deuterium nuclei are "invisible" at this frequency.[10][11]

    • ²H (Deuterium) NMR - The Direct Confirmation: This experiment directly detects the deuterium nuclei.[12] While ¹H NMR infers incorporation by absence, ²H NMR provides positive, direct proof by showing a signal at the chemical shift corresponding to the deuterated position.[8] Although ²H has a lower natural abundance and a smaller magnetogyric ratio, making it inherently less sensitive than ¹H, it is an invaluable tool for unambiguous confirmation, especially in highly deuterated molecules.[4][12]

    Causality in Experimental Design

    The choice between ¹H and ²H NMR is driven by the specific question being asked.

    • For determining the site of incorporation: A side-by-side comparison of the ¹H NMR spectra of the deuterated and non-deuterated compounds is the most straightforward method.

    • For quantifying high levels of incorporation (>98%): Residual proton signals in ¹H NMR become too weak for accurate integration.[12] In this scenario, ²H NMR becomes the superior choice for quantitative analysis.[12]

    • To avoid solvent interference: A key advantage of ²H NMR is the ability to use standard, non-deuterated solvents, as the massive proton signal from the solvent will be invisible, resulting in a clean spectrum.[12][13]

    Experimental Workflow: NMR Analysis

    This workflow outlines the logical steps for confirming deuterium incorporation using NMR.

    G cluster_prep Sample Preparation cluster_h1 ¹H NMR Analysis (Indirect Evidence) cluster_h2 ²H NMR Analysis (Direct Confirmation) cluster_final Final Confirmation Prep Dissolve deuterated compound and non-deuterated standard in appropriate NMR solvent H1_Acquire Acquire ¹H NMR Spectrum Prep->H1_Acquire H2_Acquire Acquire ²H NMR Spectrum (often in non-deuterated solvent) Prep->H2_Acquire H1_Compare Compare to non-deuterated standard spectrum H1_Acquire->H1_Compare H1_Result Identify diminished or absent signals H1_Compare->H1_Result H1_Result->H2_Acquire Proceed for direct proof H2_Analyze Identify signals at expected chemical shifts H2_Acquire->H2_Analyze H2_Result Confirm site of incorporation and quantify enrichment H2_Analyze->H2_Result Final Confirmed Structure with Positional Isotopomer Purity H2_Result->Final

    NMR workflow for deuterium incorporation analysis.
    Detailed Protocol: Quantitative ¹H and ²H NMR
    • Sample Preparation:

      • Accurately weigh the deuterated compound and a suitable internal standard into an NMR tube.

      • For ¹H NMR, dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to minimize solvent interference.[11]

      • For ²H NMR, dissolve the sample in a corresponding non-deuterated solvent (e.g., CHCl₃, DMSO-h₆).[12][13] This provides a clean baseline.

    • Instrument Setup & Shimming:

      • Insert the sample into the spectrometer.

      • For ²H NMR, the experiment must be run unlocked as there is no deuterated solvent to provide a lock signal.[12][14]

      • Perform shimming to optimize the magnetic field homogeneity. For unlocked ²H experiments, shimming can be performed on a strong ¹H signal (like the solvent) before switching to the deuterium channel.[13][14]

    • Data Acquisition (¹H NMR):

      • Load a standard proton experiment parameter set.

      • Set the spectral width to cover all expected proton signals.

      • Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) for accurate signal integration.

      • Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Data Acquisition (²H NMR):

      • Load a deuterium experiment parameter set, often using the lock channel as the transceiver.[12][14]

      • Due to the lower sensitivity of deuterium, a larger number of scans is typically required compared to ¹H NMR.[12]

      • A 90-degree pulse is often used to maximize the signal from the low-sensitivity deuterium nucleus.[4]

    • Data Processing and Analysis:

      • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

      • For ¹H NMR, integrate the signals and compare the integrals to the non-deuterated standard to calculate the percentage of deuterium incorporation at each site.

      • For ²H NMR, integrate the deuterium signals. The area of each peak is directly proportional to the number of deuterium atoms at that position, allowing for quantification of isotopic enrichment.[4]

    Deep Dive II: Mass Spectrometry (MS)

    Mass spectrometry is an exceptionally sensitive technique that provides orthogonal, confirmatory data to NMR.[2] It excels at determining the overall degree of deuteration and isotopic purity of a sample by precisely measuring its mass.

    The Principle of Detection: Weighing the Isotope

    MS measures the mass-to-charge ratio (m/z) of ions. Since deuterium has a mass of ~2.014 Da compared to protium's ~1.008 Da, each deuterium atom incorporated into a molecule increases its monoisotopic mass by approximately 1.006 Da.[15] High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are essential, as their high mass accuracy allows for the unambiguous assignment of the isotopic peaks and distinguishes them from other ions.[6][7]

    Causality in Experimental Design
    • Why HRMS? Low-resolution instruments may not be able to resolve the deuterated species from other isobaric interferences or the natural abundance ¹³C isotopes. HRMS provides the mass accuracy required to confidently confirm the mass shift corresponding to deuterium incorporation.[6]

    • Choice of Ionization: Electrospray ionization (ESI) is a soft ionization technique ideal for many deuterated compounds, particularly those analyzed with liquid chromatography (LC-MS).[5][7] For volatile compounds, gas chromatography (GC-MS) is often employed.[5]

    • Need for Internal Standards: In quantitative workflows, deuterated analogues are the gold standard for use as internal standards, as they co-elute with the target analyte and correct for matrix effects and instrument variability, ensuring high analytical precision.[6][15]

    Experimental Workflow: Mass Spectrometry Analysis

    This diagram illustrates the process of confirming deuterium incorporation using high-resolution mass spectrometry.

    G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_result Data Interpretation cluster_final Final Confirmation Prep Prepare dilute solution of compound in volatile solvent (e.g., MeCN/H₂O). Avoid non-volatile salts. Inject Inject sample into LC-HRMS (e.g., ESI-Q-TOF or Orbitrap) Prep->Inject Acquire Acquire full scan mass spectrum Inject->Acquire Analyze Analyze isotopic cluster of the molecular ion [M+H]⁺ Acquire->Analyze Compare Compare experimental m/z to theoretical m/z for expected deuterium incorporation Analyze->Compare Purity Calculate isotopic purity from the relative abundances of H/D isotopologue ions Compare->Purity Confirm Confirm overall degree of deuteration Compare->Confirm Final Confirmed Molecular Weight & Isotopic Distribution Purity->Final Confirm->Final

    Mass spectrometry workflow for deuterium analysis.
    Detailed Protocol: LC-HRMS for Isotopic Purity
    • Sample Preparation:

      • Prepare a stock solution of the deuterated compound at approximately 1 mg/mL in a suitable solvent.

      • Dilute the stock solution to a final concentration of ~1 µg/mL using a solvent compatible with LC-MS, such as a mixture of acetonitrile and water with 0.1% formic acid.[7]

      • Critical: Avoid non-volatile salts (e.g., phosphate, sodium chloride) as they can cause ion suppression and contaminate the instrument. If salts are unavoidable, use volatile salts like ammonium acetate or perform sample cleanup (e.g., ZipTip).[16]

    • Instrument Setup (LC-HRMS):

      • Equilibrate the LC system with the initial mobile phase conditions. A simple isocratic flow or a short gradient is often sufficient for direct infusion analysis.

      • Set up the HRMS (e.g., Orbitrap, Q-TOF) in positive or negative electrospray ionization mode, depending on the analyte's properties.

      • Set the instrument to acquire data in full scan mode with high resolution (>60,000) to clearly resolve the isotopic peaks.

    • Data Acquisition:

      • Inject the sample into the LC-MS system.

      • Acquire data for a sufficient duration to obtain a stable ion signal.

    • Data Processing and Analysis:

      • Extract the mass spectrum corresponding to the analyte's elution time.

      • Identify the isotopic cluster for the molecular ion (e.g., [M+H]⁺). This cluster will contain peaks corresponding to the different isotopologues (D₀, D₁, D₂, etc.).

      • Measure the accurate mass of the most abundant deuterated isotopologue and compare it to the theoretical mass to confirm the number of incorporated deuterium atoms.

      • Calculate the isotopic purity by comparing the relative abundances of the H/D isotopologue ions.[7] For example, for a compound with five deuterium labels (D₅), the isotopic purity can be calculated from the intensity of the D₅ peak relative to the sum of intensities of all related isotopologues (D₀ to D₅).

    Head-to-Head Comparison: NMR vs. Mass Spectrometry

    The true power of these techniques lies in their synergy. NMR provides the "where," while MS provides the "how much."[5][8] The following table summarizes their key characteristics.

    FeatureNMR SpectroscopyMass Spectrometry
    Primary Information Positional Information: Unambiguously determines the specific atomic site(s) of deuterium incorporation.[4][5]Isotopic Distribution: Determines the overall degree of deuteration and isotopic purity of the entire molecule.[5]
    Quantitative Accuracy Excellent for site-specific quantification, especially with a proper internal standard. ²H NMR is highly quantitative for enrichment levels.[12][17]Excellent for determining overall isotopic enrichment and purity.[7] Relies on the relative abundance of isotopologues.
    Sensitivity Relatively low. Requires sample concentrations typically in the millimolar (mg) range.[18]Extremely high. Can detect compounds at the nanomolar to femtomolar (ng to pg) level.
    Sample Nature Non-destructive. The sample can be recovered and used for other analyses.[4][18]Destructive. The sample is consumed during the ionization and analysis process.[4]
    Throughput Lower. Experiments can take from minutes to several hours per sample, especially for ²H NMR.[12]Higher. With LC automation, analyses can be performed in minutes per sample.[7]
    Key Limitation Low sensitivity. Can be challenging for samples that are limited in quantity or have low solubility.[18]Provides no direct information on the location of the deuterium label within the molecule.
    Best For... Structural elucidation, confirming the site of labeling, and analyzing site-specific incorporation levels.Purity assessment, confirming overall mass shift, and high-throughput screening of labeled compounds.

    Conclusion: A Self-Validating System for Unimpeachable Results

    Neither NMR nor mass spectrometry alone tells the complete story of deuterium incorporation. A potential pitfall of relying solely on MS is that the correct mass shift could be observed, but the deuterium could be in the wrong position, which could have significant implications for a drug's metabolic stability. Conversely, relying only on ¹H NMR might not reveal the presence of under-deuterated impurities.

    The most robust and trustworthy approach is to use these techniques in concert. Start with ¹H NMR to quickly verify the disappearance of signals at the target positions. Follow up with high-resolution MS to confirm the correct mass shift and quantify the overall isotopic purity. For the highest level of validation, especially for regulatory submissions or foundational research, direct detection with ²H NMR provides the final, unambiguous proof of the label's location and enrichment. By integrating these complementary methods, researchers can create a self-validating workflow that ensures the structural and isotopic integrity of their deuterated compounds, providing the authoritative grounding necessary for advancing drug development and scientific discovery.

    References

    • Li, M., et al. (2019). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

    • Martinez, A. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Retrieved from [Link]

    • Stadler, B. M., et al. (2014). Deuterium incorporation in biomass cell wall components by NMR analysis. Analyst. Retrieved from [Link]

    • Liao, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Retrieved from [Link]

    • Jeffrey, F. M., et al. (2000). A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. Journal of Molecular and Cellular Cardiology. Retrieved from [Link]

    • Alamillo, J., et al. (2022). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Cell Reports Methods. Retrieved from [Link]

    • Taubert, M., et al. (2013). Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

    • Senn, M., et al. (1966). Convenient Deuterium Labeling for Mass Spectrometry via Exchange of Enolizable Hydrogen on a Gas-Liquid Chromatography Column. Journal of the American Chemical Society. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. Retrieved from [Link]

    • Wikipedia. (2023). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]

    • Zhang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

    • Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]

    • Fan, T. W-M., et al. (2015). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. PMC. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

    • UCSB Chemistry and Biochemistry. (n.d.). Deuterium H2 Detection. Retrieved from [Link]

    • Akoka, S., et al. (2005). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry. Retrieved from [Link]

    • Martinez, A. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen Student Theses. Retrieved from [Link]

    • University of Illinois Urbana-Champaign. (2016). Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. Retrieved from [Link]

    • Skilton, St. J. (2012). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International. Retrieved from [Link]

    • Lesot, P., et al. (2020). NMR-based isotopic and isotopomic analysis. ResearchGate. Retrieved from [Link]

    • Fenselau, C., & Pineda, A. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. Mass Spectrometry Reviews. Retrieved from [Link]

    • Wang, Y., et al. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology. Retrieved from [Link]

    • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Retrieved from [Link]

    • Patsnap. (2024). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

    • AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

    • Arapitsas, P., et al. (2019). High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

    • Simson Pharma Pvt Ltd. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

    • The Organic Chemistry Tutor. (2015). Deuterium in HNMR in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

    • Chinard, F. P., & Enns, T. (1954). Preparation of Water Samples for Deuterium Analysis in Mass Spectrometer. Analytical Chemistry. Retrieved from [Link]

    • Tugarinov, V., & Au, V. (2022). A simple protocol for the production of highly deuterated proteins for biophysical studies. STAR Protocols. Retrieved from [Link]

    • Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial. Retrieved from [Link]

    • Foster, W., et al. (2022). Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

    • Zampieri, N., et al. (2021). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Metabolites. Retrieved from [Link]

    Sources

    Assessing the Impact of Deuterium Labeling on Drug Pharmacokinetics

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the optimization of small molecule therapeutics, extending half-life (

    
    ) and reducing dosing frequency are critical objectives. Deuterium labeling—the strategic replacement of hydrogen (
    
    
    
    H) with its heavier isotope deuterium (
    
    
    H or D)—offers a precision tool to modulate pharmacokinetics (PK) without altering the intrinsic pharmacology or binding affinity of the molecule.

    This guide provides a technical comparison of deuterated drugs against their protio (hydrogen-based) analogues and alternative blocking strategies (e.g., fluorination). It details the mechanistic basis of the Kinetic Isotope Effect (KIE), presents comparative PK data from FDA-approved agents, and outlines a self-validating experimental workflow for assessing metabolic stability.

    The Mechanistic Basis: Kinetic Isotope Effect (KIE)[1][2]

    The utility of deuterium lies in the Primary Kinetic Isotope Effect . Because deuterium has twice the mass of protium, the carbon-deuterium (

    
    ) bond has a lower zero-point vibrational energy (ZPE) than a carbon-hydrogen (
    
    
    
    ) bond.[1]
    • Bond Dissociation Energy (BDE): The

      
       bond is approximately 1.2–1.5 kcal/mol stronger  than the 
      
      
      
      bond.[2]
    • Activation Energy: Cleaving a

      
       bond requires a higher activation energy (
      
      
      
      ) to reach the transition state.
    • Metabolic Impact: If

      
       bond cleavage by Cytochrome P450 (CYP) enzymes is the rate-determining step (RDS) in a drug's metabolism, substituting D for H will significantly reduce the rate of metabolism (
      
      
      
      ).[1]
    Visualization: The Energy Barrier Difference

    The following diagram illustrates the energetic advantage of deuterium using the Zero-Point Energy concept.

    KIE_Mechanism GroundState Ground State (Substrate) H_Level C-H Zero-Point Energy (Higher) GroundState->H_Level D_Level C-D Zero-Point Energy (Lower) GroundState->D_Level TS Transition State (Bond Cleavage) H_Level->TS Lower Activation Energy (Faster Metabolism) D_Level->TS Higher Activation Energy (Slower Metabolism)

    Figure 1: Energy diagram showing the lower Zero-Point Energy of the C-D bond, resulting in a higher activation energy barrier for metabolic cleavage compared to C-H.[1]

    Comparative Analysis: Deuterium vs. Alternatives

    When a medicinal chemist identifies a "metabolic soft spot" (a site prone to rapid oxidation), two primary strategies are employed: Deuteration or Fluorination.

    Table 1: Physicochemical & Biological Comparison
    ParameterProtio-Analogue (Baseline)Deuterated Analogue Fluorinated Analogue
    Bond Length 1.09 Å~1.09 Å (Negligible diff.)1.35 Å (Longer)
    Van der Waals Radius 1.20 Å1.20 Å1.47 Å (Steric bulk increase)
    Lipophilicity (
    
    
    LogP)
    0 (Reference)-0.006 (Negligible)+0.2 to +0.5 (More lipophilic)
    pKa Change 0 (Reference)< 0.05 unitsSignificant inductive effect
    Binding Affinity BaselineIdentical (Iso-structural)Often altered (Steric/Electronic)
    Metabolic Stability Low (if soft spot)High (via KIE)High (Oxidative block)

    Key Insight: Deuterium is the only modification that improves metabolic stability without significantly altering steric bulk or electronic properties (LogP/pKa). Fluorine, while effective at blocking metabolism, often necessitates re-optimizing the entire scaffold due to binding affinity changes [1, 10].

    Case Studies & Experimental Data

    The clinical impact of deuterium is best illustrated by Deutetrabenazine (Austedo®), the first deuterated drug approved by the FDA, and Donafenib , a deuterated form of Sorafenib.

    Case Study A: Deutetrabenazine (Huntington’s Chorea)

    Tetrabenazine has a short half-life requiring frequent dosing, leading to peak-related adverse events (sedation, akathisia). Deutetrabenazine deuterates the methoxy groups (the site of CYP2D6 O-demethylation).

    Table 2: Pharmacokinetic Comparison (Human Data)

    PK ParameterTetrabenazine (Protio)Deutetrabenazine (Deuterated)Impact
    Bioavailability Low (First-pass effect)IncreasedGreater systemic exposure
    Half-life (
    
    
    )
    ~4–8 hours~8.6–17 hours ~2x Increase
    
    
    High (Spiky)Lower/BluntedReduced peak-related toxicity
    AUC Baseline~2-fold Increase Improved efficacy per dose
    Dosing Regimen 3 times daily (TID)2 times daily (BID) Improved compliance

    Data Source: FDA Clinical Pharmacology Reviews & Dean et al. [1, 3]

    Case Study B: Donafenib (Hepatocellular Carcinoma)

    Donafenib replaces a trideuterated N-methyl group on sorafenib.[3] In a head-to-head Phase II/III trial, Donafenib demonstrated superior Overall Survival (OS) compared to Sorafenib.[3][4][5][6]

    • Median OS: 12.1 months (Donafenib) vs. 10.3 months (Sorafenib).[3][5][6]

    • Safety: Reduced incidence of hand-foot skin reaction due to more stable plasma concentrations [12, 13].

    Experimental Protocol: Validating the KIE

    To assess if deuteration will yield a viable drug candidate, you must validate that the

    
     cleavage is indeed the rate-determining step. If the RDS is product release or binding, deuteration will fail (KIE 
    
    
    
    1).
    Workflow: In Vitro Microsomal Stability Assay

    Objective: Determine the Intrinsic Clearance (

    
    ) and calculate the in vitro KIE ratio (
    
    
    
    ).
    Reagents:
    • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Test Compounds: Protio-drug and Deutero-drug (1 µM final conc).

    • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Quenching Solution: Acetonitrile with Internal Standard (IS).

    Step-by-Step Protocol:
    • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add Test Compound (1 µM) and initiate reaction with NADPH regenerating system.

      • Control: Run a "minus NADPH" control to check for non-CYP degradation.

    • Sampling: At timepoints

      
       min, remove 50 µL aliquots.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile/IS to stop the reaction.

    • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion.

    • Calculation:

      • Plot

        
         vs. time. Slope = 
        
        
        
        .
      • 
        .
        
      • KIE =

        
        .
        

    Success Criteria: A KIE

    
     indicates a significant metabolic blockade.
    

    Strategic Decision Framework (Metabolic Switching)

    Critical Warning: Blocking one metabolic pathway with deuterium can force the enzyme to metabolize a different part of the molecule ("Metabolic Switching"). This new pathway could produce toxic metabolites.

    Self-Validating Step: You must perform metabolite profiling (MetID) on the deuterated compound. If a new metabolite appears that was not present in the protio-profile, the strategy may be risky.

    Decision_Tree Start Identify Metabolic Soft Spot (Protio-Drug) Synthesize Synthesize Deuterated Analog Start->Synthesize InVitro In Vitro Microsomal Stability (Calculate KIE) Synthesize->InVitro CheckKIE Is KIE >= 2.0? InVitro->CheckKIE Fail1 Stop: Cleavage not RDS (Deuterium won't help) CheckKIE->Fail1 No MetID Perform MetID Profiling (Check Switching) CheckKIE->MetID Yes CheckSwitch New Toxic Metabolites? MetID->CheckSwitch Fail2 Stop: Metabolic Switching Risk CheckSwitch->Fail2 Yes Success Proceed to In Vivo PK (Candidate Selected) CheckSwitch->Success No

    Figure 2: Strategic decision tree for evaluating deuterated drug candidates. Note the critical check for metabolic switching.

    References

    • Pharmacokinetics of Deutetrabenazine and Tetrabenazine. (2020). National Institutes of Health (PMC).Link

    • The kinetic isotope effect in the search for deuterated drugs. (2010). Drug News & Perspectives.[7]Link

    • Pharmacokinetic and Metabolic Profile of Deutetrabenazine Compared With Tetrabenazine. (2017). Clinical Pharmacology in Drug Development.Link

    • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (2012). Methods in Enzymology.Link

    • Deuterium in drug discovery: progress, opportunities and challenges. (2023). Nature Reviews Drug Discovery.Link

    • Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma. (2021).[3][4][5] Journal of Clinical Oncology.[3]Link

    • Why is a C–D bond stronger than a C–H bond? (2017). Chemistry Stack Exchange.Link

    • Deuterium isotope effects in drug pharmacokinetics II. (2018). PLOS ONE.Link

    • Safety, pharmacokinetics and efficacy of donafenib. (2019). Pharmazie.[8]Link

    • Understanding deuterium kinetic isotope effect in drug metabolism. (2025). BenchChem Application Notes.Link

    • Donafenib May Improve Survival vs Sorafenib. (2021).[3][4][5] The ASCO Post.Link

    • Donafenib versus sorafenib in triple therapy. (2025).[6] BMC Cancer.Link

    Sources

    Decoding the Details: A Guide to Certificates of Analysis for Deuterated Standards

    Author: BenchChem Technical Support Team. Date: February 2026

    In the world of quantitative analysis, particularly in mass spectrometry-driven bioanalysis and pharmaceutical development, deuterated internal standards are the silent partners ensuring data accuracy and reproducibility.[1][2] These stable isotope-labeled (SIL) compounds are critical for correcting variability arising from sample preparation, matrix effects, and instrument drift.[1][2][3] However, the reliability of a deuterated standard is only as good as the data that supports its identity, purity, and concentration. This is where the Certificate of Analysis (CoA) becomes the most critical document in the laboratory.

    This guide provides an in-depth comparison of what constitutes a robust and trustworthy CoA for deuterated standards versus a basic, and potentially inadequate, one. We will explore the key analytical techniques used for certification, explain the scientific rationale behind these choices, and provide actionable protocols for in-house verification.

    The Anatomy of a Trustworthy CoA: Beyond a Simple Purity Statement

    A CoA is more than just a piece of paper; it is a declaration of a product's quality and suitability for its intended purpose. For deuterated standards, where isotopic and chemical purity are paramount, a comprehensive CoA is non-negotiable. Regulatory bodies like the FDA emphasize the need for well-characterized reference standards, requiring documentation of their identity, purity, and stability.[4][5]

    Here, we compare the essential components of a high-quality CoA, often from a supplier accredited under ISO 17034 , with a more basic alternative. ISO 17034 is an international standard that sets out the requirements for the competence of reference material producers, ensuring a high degree of quality assurance.[6][7][8][9]

    Component Basic Supplier CoA High-Quality / ISO 17034 Accredited CoA Why It's Critical for Deuterated Standards
    Identity Mass Spectrometry (MS) data only.¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data.A single mass peak can be misleading. A full suite of spectroscopic data unequivocally confirms the molecular structure and, crucially, the specific positions of the deuterium labels.[10] This prevents ambiguity and ensures the label is in a stable, non-exchangeable position.[11]
    Chemical Purity A single value, often from HPLC-UV (e.g., >98%).Chromatographic purity by a validated method (e.g., HPLC/UPLC-UV or GC-FID) with chromatograms, plus consideration of non-chromophoric impurities via methods like mass balance or qNMR.HPLC-UV only detects UV-active impurities.[12] A deuterated standard could be 99.5% pure by HPLC but contain significant amounts of residual solvents or inorganic salts not detected by UV, impacting the true concentration.
    Isotopic Purity & Enrichment A single value (e.g., >99% D).Detailed isotopic enrichment (atom % D) and the distribution of isotopologues (e.g., d₅, d₄, d₃ species for a d₆ compound) determined by HRMS or NMR.[10][13][14]Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of molecules with a specific isotopic composition.[13] High isotopic enrichment is crucial to minimize "cross-talk" or interference with the non-labeled analyte's mass signal, especially at low concentrations.[15]
    Concentration / Assay Provided as a neat (pure, undissolved) material.A certified concentration value with a stated measurement uncertainty (e.g., 1.005 ± 0.006 mg/mL), determined by a primary method like quantitative NMR (qNMR) or high-precision gravimetry.For quantitative assays, knowing the exact concentration with a defined uncertainty is essential for accurate calculations. qNMR is a powerful tool as it allows for direct measurement of purity and concentration against a certified reference material without needing a standard of the analyte itself.[16][17][18][19][20]
    Homogeneity & Stability Not typically mentioned.Data and statements confirming the homogeneity of the batch and the stability of the material under specified storage conditions over a defined period.ISO 17034 requires producers to perform these studies to ensure that every vial from a batch is consistent and that the standard remains reliable over its shelf life.[8][9]
    Traceability Not mentioned.A statement of metrological traceability to the International System of Units (SI).This provides an unbroken chain of comparisons to national or international standards, ensuring the certified value is accurate and globally comparable.[6][7]

    The Certification Workflow: A Visual Guide

    The journey from a newly synthesized deuterated compound to a Certified Reference Material (CRM) is a rigorous, multi-step process. The following diagram illustrates a typical workflow that ensures the quality and reliability documented in a comprehensive CoA.

    G cluster_0 Synthesis & Purification cluster_1 Characterization & Certification cluster_2 Identity cluster_3 Purity cluster_4 Quantification cluster_5 Finalization syn Synthesis of Deuterated Compound pur Purification (e.g., Chromatography) syn->pur id_hrms HRMS pur->id_hrms id_nmr 1H & 13C NMR p_hplc Chemical Purity (HPLC/UPLC) pur->p_hplc p_iso Isotopic Purity (MS / NMR) q_qnmr Concentration (qNMR) pur->q_qnmr q_kf Water Content (Karl Fischer) q_res Residual Solvents (GC-HS) homo Homogeneity Testing pur->homo id_hrms->p_iso coa CoA Generation (ISO 17034) id_hrms->coa id_nmr->coa p_hplc->coa p_iso->coa q_qnmr->coa q_kf->coa q_res->coa stab Stability Assessment homo->stab stab->coa

    Caption: Workflow for Deuterated Standard Certification.

    Key Experimental Protocols for Verification

    While a comprehensive CoA from an accredited vendor provides a high level of confidence, laboratories may wish to perform in-house verification. Below are abbreviated, yet robust, protocols for key analytical tests.

    Protocol 1: Chemical Purity by HPLC-UV
    • Objective: To determine the chemical purity of a deuterated standard by assessing the presence of UV-active impurities.

    • Scientific Rationale: High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.[21] A UV detector measures the absorbance of the eluting compounds, allowing for quantification of the main peak relative to impurity peaks.[12][21]

    • Methodology:

      • System Preparation:

        • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

        • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

        • Mobile Phase A: 0.1% Formic Acid in Water.

        • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~1 mg/mL.

      • Chromatographic Conditions:

        • Flow Rate: 1.0 mL/min.

        • Injection Volume: 5 µL.

        • Column Temperature: 30 °C.

        • Detection Wavelength: Scanned from 200-400 nm; quantify at the λmax of the analyte.

        • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes to ensure elution of all potential impurities.

      • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.

      • Data Analysis: Calculate purity as the percentage of the main peak area relative to the total area of all peaks detected.

        • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    Protocol 2: Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
    • Objective: To determine the isotopic enrichment and distribution of isotopologues in the deuterated standard.

    • Scientific Rationale: HRMS can distinguish between molecules with very small mass differences, such as those differing by the mass of a single neutron (the difference between deuterium and hydrogen).[14][22] By analyzing the relative intensities of the isotopic peaks in the mass spectrum, the percentage of deuterium incorporation can be accurately calculated.[23]

    • Methodology:

      • System Preparation:

        • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to an infusion pump or LC system.

        • Ionization Source: Electrospray Ionization (ESI) is common for polar molecules.

      • Sample Preparation: Prepare a dilute solution of the standard (~1-10 µg/mL) in a suitable solvent (e.g., Methanol with 0.1% Formic Acid).

      • MS Conditions:

        • Acquisition Mode: Full scan in positive or negative ion mode, depending on the analyte.

        • Resolution: Set to >60,000 to ensure baseline separation of isotopic peaks.

        • Mass Range: A narrow range centered around the expected m/z of the analyte.

      • Data Analysis:

        • Acquire the mass spectrum of the deuterated standard.

        • Identify the monoisotopic peak of the unlabeled species (M₀) and the peaks corresponding to each deuterated isotopologue (M₁, M₂, M₃... Mₙ).

        • Integrate the peak intensities for each isotopologue.

        • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Sum of Intensities of Deuterated Isotopologues / Sum of Intensities of All Isotopologues) * 100

    Conclusion: An Informed Choice is a Prerequisite for Quality Data

    In quantitative sciences, the integrity of your results is directly tied to the quality of your reference materials. A deuterated internal standard with a vague or incomplete Certificate of Analysis introduces an unacceptable level of uncertainty into an analytical workflow. By demanding comprehensive CoAs that adhere to international standards like ISO 17034, researchers and drug developers can ensure the accuracy, reproducibility, and defensibility of their data. Scrutinizing the CoA for detailed evidence of identity, chemical purity, isotopic enrichment, and certified concentration is not merely a box-ticking exercise; it is a fundamental pillar of scientific integrity.

    References

    • USP General Chapters: <11> USP REFERENCE STANDARDS . uspbpep.com. Available from: [Link]

    • What Is ISO 17034? . The ANSI Blog. Available from: [Link]

    • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR . Analytical Methods (RSC Publishing). Available from: [Link]

    • What is qNMR (quantitative NMR)? | Applications Notes . JEOL Ltd. Available from: [Link]

    • ISO 17034 Guide to International Standards for Reference Material Producers . ASI. Available from: [Link]

    • Reference Materials Producers (ISO 17034) Accreditation . NATA. Available from: [Link]

    • Quantitative NMR as a Versatile Tool for the Reference Material Preparation . MDPI. Available from: [Link]

    • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. Available from: [Link]

    • (PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation . ResearchGate. Available from: [Link]

    • ISO 17034 Certified Reference Materials CRM . Lab Unlimited. Available from: [Link]

    • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry . PubMed. Available from: [Link]

    • 〈11〉 USP Reference Standards . USP-NF. Available from: [Link]

    • INTERNATIONAL STANDARD ISO 17034 . ISO. Available from: [Link]

    • HPLC and UV Spectroscopy in Pharmaceutical Analysis . ResearchGate. Available from: [Link]

    • USP: <11> Reference Standards - Draft published for Comment . ECA Academy. Available from: [Link]

    • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts . Analytical Chemistry. Available from: [Link]

    • Determination of the enrichment of isotopically labelled molecules by mass spectrometry . PubMed. Available from: [Link]

    • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry . ResearchGate. Available from: [Link]

    • Bioanalytical Method Validation Guidance for Industry . FDA. Available from: [Link]

    • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . FDA. Available from: [Link]

    • isotope-labeled internal standards: Topics by Science.gov . Science.gov. Available from: [Link]

    • What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? . News-Medical. Available from: [Link]

    • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . YouTube. Available from: [Link]

    • HPLC-UV Method Development for Highly Polar Impurities . Resolian. Available from: [Link]

    • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations . KCAS Bio. Available from: [Link]

    • "HPLC-UV method approach for the analysis and impurity profiling of Captopril " . SciSpace. Available from: [Link]

    • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. Available from: [Link]

    • FDA Draft Guidance for Industry - Bioanalytical Method Validation . Regulations.gov. Available from: [Link]

    • Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. Available from: [Link]

    • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation . PMC. Available from: [Link]

    • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. Available from: [Link]

    • GMP Requirements for Certificates of Analysis (CoA) . ECA Academy. Available from: [Link]

    Sources

    Safety Operating Guide

    Personal protective equipment for handling Benzyl-alpha,alpha-D2-amine

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Safety Directive

    Benzyl-alpha,alpha-D2-amine (Ph-CD₂-NH₂) presents a dual challenge: it carries the severe corrosive hazards of its parent compound (benzylamine) and the high economic/experimental value of a deuterated isotopologue.

    The Golden Rule: Treat this compound as a "Zero-Tolerance" agent. If you can smell the ammonia-like fishy odor, your containment has already failed.

    Quick-Reference Safety Matrix
    ParameterSpecificationCritical Note
    Primary Hazard Skin Corrosion (Cat 1B) Causes irreversible tissue damage upon contact.
    Secondary Hazard Sensitizer Potential for allergic dermatitis; inhalation sensitization.
    Isotopic Risk H/D Exchange Moisture control is critical to maintain >98% D-enrichment.
    Containment Fume Hood Mandatory Never handle on an open bench.
    Glove Standard Double Nitrile (Min) Latex is permeable to amines and strictly prohibited.

    Hazard Architecture & Isotopic Context

    To handle this chemical safely, you must understand the causality of its risks.

    The Chemical Hazard (Parent Compound: Benzylamine)

    While specific toxicological data for the D2-isotopologue is often inferred, we rely on the parent compound (CAS 100-46-9) for safety baselines.

    • Corrosivity: Amines are basic (pH >11). Upon contact with skin or mucous membranes, they saponify fats and denature proteins, leading to deep, necrotic burns that may not be immediately painful due to nerve damage.

    • Volatility: The free base is a liquid with significant vapor pressure. Inhalation causes upper respiratory tract edema.

    The Isotopic Factor (The "D2" Nuance)
    • Cost & Scarcity: Unlike generic benzylamine, the D2 variant is synthesized for specific Kinetic Isotope Effect (KIE) studies or metabolic stability assays. A spill is not just a safety incident; it is a project delay.

    • Hygroscopy: Amines are hygroscopic. Absorption of atmospheric H₂O introduces protons (H⁺) into your system. While the C-D bonds at the alpha position are chemically stable, the introduction of water can ruin the stoichiometry of anhydrous reactions often required in isotopic labeling.

    Personal Protective Equipment (PPE) Architecture

    Standard "lab attire" is insufficient. You must construct a barrier system based on permeation dynamics .

    Hand Protection: The "Latex Fallacy"

    Never use Latex. Amines permeate natural rubber latex rapidly.

    • Routine Handling (<10 mL):

      • Primary Layer: 4-mil Nitrile (Disposable).

      • Secondary Layer: 5-mil Nitrile (Disposable) or Neoprene.

      • Why: Double gloving creates a "sacrificial layer." If the outer glove is splashed, strip it immediately; the inner glove protects you during the change.

    • Spill Cleanup / Bulk Transfer:

      • Required: Laminated film gloves (e.g., Ansell Silver Shield/4H®) or Butyl Rubber.

      • Why: Nitrile degrades over time with direct amine contact. Laminates offer >480 min breakthrough time.

    Eye & Face Defense[1]
    • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are unacceptable because they do not seal against corrosive vapors or splashes.

    • High Volume (>50 mL): Add a polycarbonate Face Shield over the goggles.

    Respiratory Protection[1]
    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill outside hood): Full-face respirator with Organic Vapor/Ammonia/Methylamine (OV/AM) cartridges. Note: Standard organic vapor cartridges may not effectively scrub low-molecular-weight amines.

    Operational Protocol: The "Zero-Exposure" Workflow

    Phase 1: Preparation
    • Dehumidify: If the D2-amine is stored cold, allow the sealed container to reach room temperature in a desiccator before opening. This prevents condensation (water) from contaminating the isotope.

    • Static Check: Deuterated salts (if using the HCl form) are prone to static. Use an antistatic gun if weighing small masses to prevent powder scattering.

    Phase 2: Transfer & Weighing
    • Liquid (Free Base):

      • Use a positive displacement pipette or a glass syringe with a Luer-lock tip.

      • Reasoning: Standard air-displacement pipettes can drip due to the vapor pressure and viscosity differences. Glass syringes are easily decontaminated.

    • Solid (HCl Salt):

      • Weigh inside the fume hood using a draft shield. Do not transport open weigh boats across the lab.

    Phase 3: Decontamination
    • Acidify: Wipe down all tools (spatulas, syringe exteriors) with a paper towel soaked in dilute acetic acid (vinegar) or 1M HCl before removing them from the hood.

    • Neutralize: This converts the volatile amine into a non-volatile, water-soluble ammonium salt, preventing vapors from off-gassing in the trash or wash station.

    Visualizations

    PPE Decision Matrix

    This logic flow ensures you select the correct glove material based on the operation scale.

    PPE_Decision_Matrix Start Handling Benzyl-alpha,alpha-D2-amine State Physical State? Start->State Liquid Liquid (Free Base) State->Liquid Solid Solid (HCl Salt) State->Solid Vol_Check Volume > 10mL? Liquid->Vol_Check Glove_Solid GLOVES: Single Nitrile OK (Double recommended for static) EYES: Safety Glasses w/ Side Shields Solid->Glove_Solid Routine Routine Handling Vol_Check->Routine No Glove_HighExp GLOVES: Laminated Film (Silver Shield) or Butyl EYES: Goggles + Face Shield Vol_Check->Glove_HighExp Yes Glove_Routine GLOVES: Double Nitrile (Min 5 mil) EYES: Splash Goggles Routine->Glove_Routine

    Caption: PPE Selection Logic based on physical state and volume. Note the escalation to Laminated Film gloves for high-volume liquid handling.

    Emergency Spill Response Workflow

    A self-validating loop for managing loss of containment.

    Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Vapors are Corrosive) Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Small Small (<50 mL) In Fume Hood Assess->Small Large Large (>50 mL) Or Outside Hood Assess->Large Absorb 3. Absorb with Vermiculite/Sand Small->Absorb Hazmat CALL EHS / HAZMAT Do Not Attempt Cleanup Large->Hazmat Neutralize 4. Treat with Dilute HCl (Form Non-Volatile Salt) Absorb->Neutralize Dispose 5. Label as 'Hazardous Waste: Basic' Neutralize->Dispose

    Caption: Operational workflow for spill response. Note that large spills outside a hood require professional HazMat intervention due to respiratory risks.

    Disposal & Waste Management

    Do not dispose of D2-amine down the drain.[1][2] It is toxic to aquatic life and corrosive to plumbing.

    • Segregation: Segregate into Basic Organic Waste .

      • Warning: Never mix with "Acidic Waste" streams unless deliberately neutralizing in a controlled, cooled vessel. The heat of neutralization can cause splattering.

      • Warning: Never mix with Oxidizers (e.g., Nitric Acid, Peroxides). Amines + Oxidizers = Fire/Explosion.

    • Container Labeling: Clearly mark the tag with "Benzyl-alpha,alpha-D2-amine" and "Corrosive / Basic."

    • Rinsate: Rinse empty bottles with a small amount of dilute acid (to protonate the amine) before disposing of the glass. Add the rinsate to the chemical waste, not the sink.

    References

    • Sigma-Aldrich (Merck). Safety Data Sheet: Benzylamine (CAS 100-46-9). (Accessed 2023).[3]

    • Ansell Healthcare. 8th Edition Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Amine/Nitrile compatibility).[4]

    • Thermo Fisher Scientific. Safety Data Sheet: Benzylamine, 99%.

    • PubChem. Compound Summary: Benzylamine (Hazard Identification). National Library of Medicine.

    Sources

    ×

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.